Product packaging for Phosphoramidite(Cat. No.:)

Phosphoramidite

Cat. No.: B1245037
M. Wt: 78.995 g/mol
InChI Key: LLKYUHGUYSLMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoramidites are the foundational reagents in solid-phase oligonucleotide synthesis, a technology that has been the commercial gold standard for over 35 years due to its high coupling efficiency of over 99% . These modified nucleosides are specifically designed to enable the sequential, automated addition of nucleotides to a growing oligonucleotide chain, allowing for the production of sequences up to 200 bases in length . The core of phosphoramidite chemistry involves a cyclic synthesis reaction where the this compound building block is activated by an acidic azole catalyst to form a phosphite triester linkage with the support-bound oligonucleotide . This robust chemical process is indispensable for generating the high volumes of synthetic DNA required in modern synthetic biology and molecular biology research . The versatility of this compound chemistry extends far beyond basic oligonucleotide synthesis, enabling a wide range of advanced research applications. It is crucial for the development of innovative therapeutics, including antiviral drugs, cancer treatments, and antisense oligonucleotides (ASOs) designed to modulate gene expression at the RNA level . The advent of RNA therapeutics and gene-editing technologies like CRISPR-Cas9 also relies on specialized phosphoramidites to synthesize stable guide RNA molecules for precise genetic modifications . Furthermore, this chemistry facilitates epigenetic research through the incorporation of modified nucleosides to study DNA methylation, the creation of nucleic acid-based biosensors for diagnostics, and the construction of nanomaterials for drug delivery . The ability to incorporate a vast array of modifications—including fluorescent dyes, affinity labels, and backbone alterations—makes phosphoramidites a powerful tool for probing biological systems and developing novel diagnostics and treatments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2NO2P-2 B1245037 Phosphoramidite

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H2NO2P-2

Molecular Weight

78.995 g/mol

InChI

InChI=1S/H2NO2P/c1-4(2)3/h1H2/q-2

InChI Key

LLKYUHGUYSLMPA-UHFFFAOYSA-N

Canonical SMILES

NP([O-])[O-]

Synonyms

phosphoramidite

Origin of Product

United States

Historical Evolution and Foundational Principles

Early Developments in Oligonucleotide Synthesis Leading to Phosphoramidites

The path to efficient DNA synthesis was an incremental process, with each new method addressing the limitations of its predecessor. The initial challenge was to create a stable phosphate (B84403) linkage between nucleosides in a controlled, stepwise manner. Early methods were laborious, low in yield, and limited to producing very short DNA fragments. acs.org

The development of robust oligonucleotide synthesis is indebted to several key researchers whose insights and innovations laid the groundwork for the automated processes used today. iupac.org

Har Gobind Khorana: In the late 1950s and 1960s, H. Gobind Khorana and his colleagues developed the phosphodiester method, which represented the first major systematic approach to oligonucleotide synthesis. idtdna.comttu.ee A critical contribution from Khorana's lab was the introduction of protecting groups to prevent unwanted side reactions. ukessays.com Specifically, they introduced the 5'-dimethoxytrityl (DMT) group to protect the 5'-hydroxyl of the nucleoside, a strategy still fundamental to modern synthesis. idtdna.comtrilinkbiotech.combiosearchtech.com Khorana's work, which earned him a share of the Nobel Prize in 1968 for interpreting the genetic code, culminated in the landmark total synthesis of a functional yeast alanine (B10760859) tRNA gene in 1970, demonstrating the potential of chemical synthesis to construct biologically active genetic material. idtdna.comtrilinkbiotech.comnih.govwikipedia.org

Robert L. Letsinger: Building on Khorana's work, Robert L. Letsinger introduced several transformative concepts. In 1965, he pioneered the use of solid-phase synthesis for oligonucleotides, adapting the technique from peptide chemistry. idtdna.comtrilinkbiotech.combiosearchtech.comtwistbioscience.com By attaching the growing DNA chain to an insoluble polymer support, Letsinger dramatically simplified the process, as excess reagents and byproducts could be easily washed away after each reaction step, eliminating the need for tedious purification of intermediates. biosearchtech.comtwistbioscience.com In the late 1960s, he developed the phosphotriester method, which protected the phosphate group itself, preventing the formation of branched chains that plagued the phosphodiester approach. idtdna.comtrilinkbiotech.combiosearchtech.com In the mid-1970s, Letsinger introduced the phosphite-triester method, which utilized the more reactive trivalent phosphorus (P(III)) chemistry, setting the stage for the next major leap in efficiency. idtdna.comtrilinkbiotech.comacs.org

Marvin H. Caruthers: Having worked with both Letsinger and Khorana, Marvin H. Caruthers was uniquely positioned to refine the existing methods. trilinkbiotech.comwikipedia.org In the early 1980s, his laboratory introduced nucleoside phosphoramidites as the building blocks for synthesis. acs.orgatdbio.com This was a pivotal innovation; unlike the unstable intermediates of the phosphite-triester method, phosphoramidites are stable, solid compounds that can be synthesized in advance, purified, and stored until needed. trilinkbiotech.comtwistbioscience.com This seemingly subtle change dramatically increased the reliability, efficiency, and accessibility of DNA synthesis. trilinkbiotech.com Caruthers also advanced the methodology by using controlled pore glass (CPG) as a superior solid support. biosearchtech.com His work transformed DNA synthesis into a rapid, reliable, and automatable process, directly enabling the biotechnology revolution. acs.orgmerkinprize.org

ResearcherKey Contribution(s)Approximate TimeframeSignificance
Har Gobind KhoranaPhosphodiester method; use of protecting groups (e.g., DMT group)Late 1950s - 1960sEnabled the first synthesis of a complete gene and helped decipher the genetic code. idtdna.comtrilinkbiotech.comwikipedia.org
Robert L. LetsingerSolid-phase synthesis; Phosphotriester and Phosphite-Triester methods1960s - 1970sSimplified purification, improved stability by protecting the phosphate, and introduced more reactive P(III) chemistry. idtdna.comtrilinkbiotech.combiosearchtech.comacs.org
Marvin H. CaruthersPhosphoramidite method using stable nucleoside this compound monomersEarly 1980sCreated stable, storable reagents, enabling highly efficient, rapid, and automated DNA synthesis. acs.orgtrilinkbiotech.comtwistbioscience.com

The evolution of oligonucleotide synthesis was driven by the need for higher yields, faster reaction times, and greater sequence fidelity. Each successive method overcame critical limitations of its predecessor.

Phosphodiester Method: Developed by Khorana, this was the first widely used approach. nottingham.ac.uk However, its utility was limited by the reactivity of the unprotected phosphodiester backbone, which could lead to chain cleavage and branching. ukessays.comtrilinkbiotech.com The reactions were slow, yields were often low, and the process required laborious purification after each coupling step. biosearchtech.comnottingham.ac.uk

Phosphotriester Method: Introduced by Letsinger, this method provided a significant improvement by protecting the phosphate group with a moiety such as a 2-cyanoethyl group. trilinkbiotech.comwikipedia.org This prevented the undesired branching reactions at the internucleotide linkage and increased the solubility of the growing oligonucleotide in organic solvents, which facilitated purification. ukessays.comnottingham.ac.uk While more robust than the phosphodiester approach, the phosphotriester method still suffered from relatively long coupling times. biosearchtech.com

The transition to P(III)-based chemistries, first the phosphite-triester and then the this compound method, was a watershed moment. The higher reactivity of P(III) reagents drastically reduced coupling times from hours to minutes. trilinkbiotech.com Caruthers' development of stable this compound monomers solved the final piece of the puzzle, providing reagents that were not only highly reactive upon activation but also stable enough for storage and use in automated platforms. trilinkbiotech.comtwistbioscience.com

MethodKey Chemical FeaturePrimary Advantage over PredecessorMain Limitation(s)
PhosphodiesterUnprotected phosphodiester linkageFirst systematic method for synthesisSlow; low yield; prone to side reactions (branching); required extensive purification. ukessays.comtrilinkbiotech.combiosearchtech.com
PhosphotriesterProtected phosphate group (e.g., with cyanoethyl)Prevented branching; improved solubility and yieldsLong coupling times; unstable reagents. biosearchtech.comnottingham.ac.uk
This compoundUse of stable P(III) this compound monomersExtremely fast and efficient coupling; stable, storable reagentsRequires an oxidation step after coupling; sensitive to water. idtdna.comtrilinkbiotech.com

Establishment of the this compound Method as the Gold Standard

First published by Caruthers in 1981, the this compound method quickly became and remains the "gold standard" for chemical oligonucleotide synthesis. twistbioscience.comaragen.comdanaher.com Its dominance for nearly four decades is a testament to its efficiency, reliability, and robustness. twistbioscience.comaragen.com The method involves a four-step cycle for each nucleotide addition: deblocking (or detritylation), coupling, capping, and oxidation. idtdna.com

The success of the this compound approach stems from several key advantages:

Stability: Nucleoside phosphoramidites are stable solids that can be stored for long periods, a stark contrast to the unstable intermediates of earlier methods. trilinkbiotech.com

Efficiency: The coupling step, in which the this compound monomer is added to the growing chain, is incredibly fast and efficient, with yields routinely exceeding 99%. acs.orgtwistbioscience.com

Automation: The combination of solid-phase synthesis with stable reagents and a simple, repetitive reaction cycle made the chemistry perfectly suited for automation. acs.orgatdbio.com

This method is the only commercially viable chemistry capable of producing the large volumes of high-quality DNA required for research, diagnostics, and therapeutics, routinely enabling the synthesis of sequences up to 200 base pairs in length. twistbioscience.comaragen.com

Year(s)Key DevelopmentPioneering Researcher(s)
1950s-1960sDevelopment of the Phosphodiester method. idtdna.comttu.eeH. G. Khorana
1965Introduction of solid-phase synthesis for oligonucleotides. idtdna.comR. L. Letsinger
Late 1960sDevelopment of the Phosphotriester method. idtdna.comtrilinkbiotech.comR. L. Letsinger
1970First total synthesis of a functional gene (tRNA). idtdna.comH. G. Khorana
Mid-1970sIntroduction of the Phosphite-Triester method (P(III) chemistry). idtdna.comtrilinkbiotech.comR. L. Letsinger
1981Development of the this compound method. twistbioscience.comM. H. Caruthers
Early 1980sCommercialization of the first automated DNA synthesizers. trilinkbiotech.comnih.govM. H. Caruthers & L. Hood

Automation of Chemical Synthesis and its Impact

The true revolution in molecular biology was sparked when the highly efficient this compound chemistry was integrated into automated platforms. The collaboration between Marvin Caruthers and Leroy Hood led to the first commercial automated DNA synthesizer, marketed by Applied Biosystems in the early 1980s. trilinkbiotech.comnih.gov

The impact of automation was immediate and profound:

Democratization of Synthesis: Automated synthesizers made custom-designed DNA accessible to virtually any molecular biology lab, removing the bottleneck that had previously confined synthesis to a few specialized chemistry groups. iupac.orgtrilinkbiotech.com

Fueling Innovation: The ready availability of synthetic oligonucleotides as primers and probes was essential for the development and widespread adoption of cornerstone technologies like the Polymerase Chain Reaction (PCR), Sanger sequencing, and site-directed mutagenesis. acs.orgiupac.orgtrilinkbiotech.com

Birth of Biotechnology: The ability to reliably synthesize entire genes on a machine gave birth to the modern biotechnology industry. iupac.org It enabled the creation of recombinant proteins for therapeutic use, such as synthetic human insulin (B600854) and growth hormone, and laid the foundation for the field of synthetic biology. iupac.org

From the first machines capable of synthesizing a single oligonucleotide per day, technology has progressed to high-throughput platforms that can synthesize thousands of oligos simultaneously on microarrays. twistbioscience.comnih.gov This continuous advancement in automation, built upon the solid foundation of this compound chemistry, continues to drive innovation in genomics, medicine, and biological research. marketresearchintellect.com

Synthetic Methodologies of Phosphoramidites and Derivatives

General Strategies for Phosphoramidite Monomer Synthesis

The synthesis of nucleoside phosphoramidites is a critical precursor to oligonucleotide synthesis. These monomers are typically synthesized from their corresponding protected nucleoside alcohols. While traditional batch synthesis has been the standard, newer on-demand flow synthesis methods are emerging to address the inherent instability of these compounds.

The conventional method for synthesizing nucleoside phosphoramidites involves the phosphitylation of a protected nucleoside. This process is commonly carried out using either a chlorothis compound reagent, such as 2-cyanoethyl diisopropylchlorothis compound, or a phosphorodiamidite reagent like 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite. nih.gov These methods, originally developed by Caruthers in 1981, have become the gold standard for producing the this compound building blocks necessary for DNA and RNA synthesis. nih.gov The reaction involves the treatment of a 5'-protected nucleoside with the phosphitylating agent in the presence of a weak base to yield the desired 3'-phosphoramidite.

A significant drawback of phosphoramidites is their limited stability, which necessitates storage under inert and cold conditions. chemistryviews.orgh1.co To circumvent this, on-demand flow synthesis methods have been developed. chemistryviews.orgh1.coresearchgate.net These approaches utilize a flow-based setup where precursor alcohols are passed through a functionalized resin. chemistryviews.org This resin is loaded with a phosphitylating reagent and an activator, such as nitrotriazole. chemistryviews.org The rapid conversion of the alcohols to phosphoramidites occurs within minutes, yielding near-quantitative results without the need for purification before their use in automated oligonucleotide synthesis. chemistryviews.orgh1.coresearchgate.net This methodology not only addresses the stability issues but also allows for the synthesis of sterically hindered and redox-unstable phosphoramidites. h1.coresearchgate.net The vision for this technology is its direct integration into DNA synthesizers, thereby eliminating the need for manual synthesis and storage of these critical reagents. nih.govh1.co

Synthesis Approach Description Key Features Advantages
Conventional Batch Synthesis Phosphitylation of protected nucleoside alcohols using chlorothis compound or phosphorodiamidite reagents. nih.govEstablished and widely used method.Well-understood chemistry.
On-Demand Flow Synthesis Continuous flow of precursor alcohols through a functionalized resin containing the phosphitylating agent and activator. chemistryviews.orgh1.coRapid, high-yield synthesis without purification. chemistryviews.orgresearchgate.netOvercomes this compound instability; potential for full automation and integration with DNA synthesizers. nih.govh1.co

Solid-Phase Oligonucleotide Synthesis (SPOS)

Solid-phase oligonucleotide synthesis (SPOS) is the cornerstone of modern DNA and RNA synthesis. atdbio.comdanaher.com This automated method, which builds the oligonucleotide chain in the 3' to 5' direction, relies on a cyclic process where each cycle adds a single nucleotide. danaher.com The use of a solid support, such as controlled pore glass (CPG) or polystyrene, allows for the easy removal of excess reagents by simple washing after each step, a key advantage over solution-phase synthesis. atdbio.cominvitek.com

The SPOS cycle consists of four main chemical steps that are repeated for each nucleotide addition: detritylation, coupling, capping, and oxidation. biosearchtech.com The process begins with the first nucleoside attached to the solid support. danaher.com Each cycle extends the oligonucleotide chain by one base, with coupling efficiencies often exceeding 99%. twistbioscience.com

Step Purpose Reagents
Detritylation Removal of the 5'-DMT protecting group to expose a free hydroxyl group for the next coupling reaction. danaher.comTrichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an inert solvent. wikipedia.org
Coupling Addition of the next this compound monomer to the growing oligonucleotide chain. twistbioscience.comThis compound monomer and an activator (e.g., tetrazole, DCI). atdbio.com
Capping Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product. atdbio.comAcetic anhydride (B1165640) and N-methylimidazole.
Oxidation Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. atdbio.comIodine in the presence of water and pyridine (B92270). atdbio.com

Following detritylation, the activated this compound monomer is added to the reaction column. atdbio.com The coupling reaction involves the nucleophilic attack of the free 5'-hydroxyl group of the support-bound nucleoside on the phosphorus atom of the incoming this compound. atdbio.com This reaction is facilitated by an activator, a weakly acidic compound such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). atdbio.comglenresearch.comnih.govoup.com The activator protonates the diisopropylamino group of the this compound, converting it into a good leaving group. atdbio.com This allows for the rapid formation of a new phosphite triester linkage between the two nucleosides. atdbio.com A large excess of the this compound and activator is used to drive the reaction to completion, achieving coupling efficiencies that are typically greater than 99%. twistbioscience.com

Overview of the Cyclic Process

Capping of Unreacted 5'-Hydroxyl Groups

Following the coupling step in solid-phase oligonucleotide synthesis (SPOS), a small fraction of the 5'-hydroxyl groups on the growing oligonucleotide chains may not have reacted with the incoming this compound monomer. To prevent these unreacted sites from participating in subsequent coupling cycles, which would lead to the formation of deletion mutations (n-1 shortmers), a "capping" step is introduced. This process effectively and permanently blocks these unreacted 5'-hydroxyl groups.

The standard capping procedure involves the acetylation of the free 5'-hydroxyls. glenresearch.com This is typically achieved using a two-component reagent system. "Cap A" usually consists of acetic anhydride in a solvent like tetrahydrofuran (B95107) (THF). "Cap B" contains a capping activator, most commonly N-methylimidazole (MeIm), also in THF. glenresearch.com A weak organic base, such as pyridine or lutidine, is often included in one of the capping mixtures to neutralize any acid generated during the reaction. glenresearch.com The mechanism involves the activation of acetic anhydride by N-methylimidazole, followed by the rapid acylation of the unreacted 5'-hydroxyl groups.

In some instances, particularly with certain synthesizer setups, the efficiency of capping with N-methylimidazole can be suboptimal. glenresearch.com An alternative and more potent capping activator is 4-dimethylaminopyridine (B28879) (DMAP). glenresearch.comglenresearch.com While highly effective, historical concerns existed regarding a potential side reaction leading to a fluorescent adduct, though this is not commonly observed with modern protocols. glenresearch.com Another approach to capping involves using a this compound, such as the this compound of diethylene glycol monoethyl ether, known as UniCap. This method leverages the high efficiency of the coupling reaction for the capping process. glenresearch.com

Oxidation of Phosphite Triester to Phosphate Triester

The coupling reaction between a this compound monomer and the 5'-hydroxyl group of the growing oligonucleotide chain results in the formation of an unnatural and unstable phosphite triester linkage. sigmaaldrich.com This trivalent phosphorus species must be converted to a more stable pentavalent phosphate triester before the next synthesis cycle can begin. sigmaaldrich.comumich.edu This conversion is achieved through an oxidation step.

The most common method for this oxidation utilizes a solution of iodine in the presence of water and a weak base, typically pyridine, in a tetrahydrofuran (THF) solvent. sigmaaldrich.comumich.edunih.gov The proposed mechanism involves the formation of an iodine-pyridine adduct that reacts with the phosphite triester. umich.edu This intermediate is then displaced by water to yield the stable phosphate triester, which mirrors the natural DNA backbone but with a β-cyanoethyl protecting group on the phosphate oxygen. sigmaaldrich.comumich.edu

While the iodine-based method is robust and widely used, alternative, non-aqueous oxidation procedures have been developed. These methods can be advantageous in specific applications. Reagents such as iodobenzene (B50100) diacetate, tetrabutylammonium (B224687) periodate, bis(trimethylsilyl) peroxide, t-butyl hydroperoxide, cumene (B47948) hydroperoxide, and N-methylmorpholine N-oxide have been shown to effectively oxidize nucleoside phosphites to phosphates under anhydrous conditions. researchgate.net Another non-aqueous oxidant that has been successfully employed is (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO). nih.gov More recently, hydrogen peroxide in neutral aqueous acetonitrile (B52724) has been demonstrated as a cheaper and more environmentally friendly alternative to the traditional iodine-pyridine procedure for the oxidation of phosphite triesters. researchgate.net

Deprotection and Cleavage from Solid Support

Upon completion of the automated synthesis cycles, the full-length oligonucleotide is still attached to the solid support and carries a number of protecting groups. biosearchtech.com These include the 5'-terminal dimethoxytrityl (DMTr) group, 2-cyanoethyl groups on the phosphate backbone, and protecting groups on the exocyclic amino functions of the nucleobases (adenine, cytosine, and guanine). biosearchtech.comatdbio.com To obtain the final, biologically active oligonucleotide, these protecting groups must be removed, and the oligonucleotide must be cleaved from the solid support. biosearchtech.com

This process is typically accomplished by exposing the support-bound oligonucleotide to a concentrated aqueous solution of ammonium (B1175870) hydroxide (B78521) at an elevated temperature. atdbio.com This single treatment serves multiple purposes: it cleaves the succinyl linker, releasing the oligonucleotide from the solid support, removes the 2-cyanoethyl groups from the phosphate backbone via β-elimination, and strips the protecting groups from the nucleobases. biosearchtech.comatdbio.com The benzoyl groups on adenine (B156593) and cytosine are removed relatively quickly, while the isobutyryl group on guanine (B1146940) is more resistant to hydrolysis, making its removal the rate-determining step in standard deprotection. atdbio.com

For oligonucleotides containing sensitive modifications that cannot withstand prolonged exposure to strong alkaline conditions, milder deprotection strategies have been developed. This often involves the use of "ultramild" this compound monomers with more labile base protecting groups, such as phenoxyacetyl (Pac) for dA, acetyl (Ac) for dC, and iso-propylphenoxyacetyl (iPr-Pac) for dG. biosearchtech.com An alternative to ammonium hydroxide is a mixture of ammonia (B1221849) and methylamine (B109427) (AMA), which can significantly reduce deprotection times. nih.gov Flow chemistry has also emerged as a method to enhance the cleavage and deprotection process, drastically reducing reaction times to under three minutes by pumping the cleavage solution through a heated reactor containing the oligonucleotide-resin. vapourtec.com

Optimization Parameters in SPOS for Enhanced Efficiency

Role of Activators (e.g., Tetrazole, Dicyanoimidazole)

The coupling of a this compound monomer to the 5'-hydroxyl group of the growing oligonucleotide chain is not a spontaneous reaction; it requires an activator to proceed efficiently. researchgate.net The activator plays a dual role: it protonates the diisopropylamino group of the this compound, making it a good leaving group, and then acts as a nucleophilic catalyst, attacking the phosphorus atom to form a highly reactive intermediate. researchgate.netnih.gov

For many years, 1H-tetrazole was the most widely used activator in oligonucleotide synthesis. researchgate.net It acts as a weak acid to protonate the this compound. glenresearch.com However, for more sterically demanding syntheses, such as RNA synthesis, more potent activators are often required. researchgate.net Derivatives of tetrazole, such as 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT), are more acidic and can increase the reaction rate. researchgate.netglenresearch.com

Influence of Solid Support Matrices (e.g., Controlled Pore Glass, Polystyrene)

The solid support matrix is a critical component in solid-phase oligonucleotide synthesis, as it provides the insoluble anchor to which the first nucleoside is attached and upon which the oligonucleotide chain is assembled. umich.edu The properties of the support can significantly impact the efficiency of the synthesis, particularly for long oligonucleotides or large-scale production. nih.gov

Controlled Pore Glass (CPG) is a widely used solid support due to its rigid, macroporous structure, which provides dimensional stability in various solvents and allows for rapid mass transfer of reagents. umich.eduglenresearch.com CPG is available in different pore sizes, with larger pores (e.g., 1000 Å) being more suitable for the synthesis of longer oligonucleotides to minimize steric hindrance. umich.edu However, the loading capacity of CPG is limited, which can be a drawback for large-scale synthesis where higher yields are desired. nih.gov

Polystyrene (PS) is another common solid support matrix. umich.edu It offers a higher loading capacity compared to CPG. nih.govgoogle.com However, polystyrene supports can swell in organic solvents, which can lead to pore distortion and increased backpressure in synthesis columns, particularly with longer oligonucleotides. nih.govglenresearch.com Highly cross-linked polystyrene is often used for smaller-scale synthesis as it exhibits less swelling. glenresearch.com

To combine the advantages of both materials, hybrid supports have been developed. These often consist of CPG particles coated with a thin layer of cross-linked polystyrene. glenresearch.com This approach aims to leverage the rigidity and defined pore structure of CPG with the higher loading capacity and chemical resistance of polystyrene. nih.govglenresearch.com

Strategies for Maximizing Coupling Yields

Achieving near-quantitative coupling efficiency at every step is paramount for the successful synthesis of long, high-purity oligonucleotides. glenresearch.com Even a small decrease in average coupling efficiency can lead to a significant reduction in the yield of the full-length product. For example, an average coupling efficiency of 98% would result in only a 13% yield of a 100-mer oligonucleotide. glenresearch.com

A primary factor that negatively impacts coupling efficiency is the presence of moisture. glenresearch.com Water can react with the activated this compound, competing with the 5'-hydroxyl group of the growing oligonucleotide chain. glenresearch.com Therefore, ensuring the anhydrous nature of all reagents and solvents, particularly acetonitrile, is crucial. This includes using fresh, dry acetonitrile, dissolving phosphoramidites under an inert atmosphere, and using in-line drying filters for the gases used in the synthesizer. glenresearch.com

The choice and concentration of the activator also play a significant role. As discussed, more potent activators like DCI or ETT can enhance coupling rates, especially for sterically hindered monomers. glenresearch.comnih.gov Using an optimal concentration of the activator is also important for driving the reaction to completion. nih.gov Additionally, employing a sufficient excess of the this compound monomer relative to the number of reactive sites on the solid support helps to ensure that the coupling reaction proceeds as close to completion as possible. sigmaaldrich.com Finally, for particularly challenging sequences, increasing the coupling time can also contribute to higher yields. nih.gov

Liquid-Phase Oligonucleotide Synthesis (LPOS)

Liquid-Phase Oligonucleotide Synthesis (LPOS) has emerged as a promising alternative to the more conventional Solid-Phase Oligonucleotide Synthesis (SPOS), particularly for large-scale production. nih.govacs.org Unlike SPOS, which utilizes an insoluble support, LPOS is conducted in a homogeneous reaction mixture where the growing oligonucleotide chain is attached to a soluble polymer support. nih.gov This approach offers advantages in terms of scalability and reduced consumption of reagents. nih.govacs.org The fundamental steps in LPOS, based on this compound chemistry, mirror those of SPOS, encompassing coupling, capping, oxidation (or sulfurization), and detritylation. nih.govacs.org However, the homogeneous nature of LPOS allows for different purification strategies, such as precipitation, extraction, chromatography, or nanofiltration, to separate the polymer-supported oligonucleotide from excess reagents and byproducts after each synthetic cycle. nih.govbeilstein-journals.org

Utilization of Soluble Polymer Supports (e.g., Polyethylene (B3416737) Glycol)

A cornerstone of modern LPOS is the use of soluble polymer supports, with polyethylene glycol (PEG) being a prominent example. oup.comnih.gov The High-Efficiency Liquid-Phase (HELP) synthesis method, pioneered by Bonora et al., leverages hydroxyl-terminated PEG as the soluble support for the sequential addition of phosphoramidites. nih.govnih.gov The choice of PEG is advantageous due to its solubility in reaction media and its tendency to crystallize upon the addition of a non-solvent like diethyl ether, which facilitates purification by precipitation. oup.com This process avoids the formation of gelatinous precipitates and inclusions that can complicate purification with other polymers. oup.com

Development of One-Pot LPOS Methodologies

A significant advancement in LPOS is the development of one-pot synthesis strategies. nih.govacs.org Traditional LPOS requires multiple reaction and precipitation steps for each nucleotide addition cycle, which can be labor-intensive and lead to product loss. nih.gov One-pot LPOS aims to streamline this process by merging the coupling, oxidation/sulfurization, and detritylation steps into a single pot with sequential reagent addition. nih.govacs.org This is followed by a single purification step, often precipitation or membrane filtration, per cycle. nih.govacs.org

Scalability Considerations for Industrial Production

A primary driver for the development of LPOS is its inherent potential for scalability, making it an attractive option for the industrial production of therapeutic oligonucleotides. acs.orgnih.gov SPOS faces limitations in scalability and consumes large excesses of reagents. nih.govacs.org In contrast, LPOS, with its homogeneous reaction conditions, theoretically has unlimited scalability and requires smaller excesses of phosphoramidites. nih.govacs.org

The scalability of LPOS is being realized through advancements in both process chemistry and purification technologies. One-pot methodologies significantly enhance the feasibility of large-scale production by simplifying the manufacturing process. acs.orgacs.org Furthermore, the use of scalable purification techniques like membrane filtration is a critical enabler. acs.orgacs.org These systems can be readily scaled from gram to multi-kilogram production levels. nih.gov The combination of one-pot synthesis with efficient, scalable purification positions LPOS as a viable and potentially more sustainable alternative to SPOS for the large-scale manufacturing of oligonucleotides. nih.govacs.org The process mass intensity (PMI), a measure of the total mass of materials used to produce a certain amount of product, is a key metric in evaluating the sustainability of a process, and LPOS shows promise for a lower PMI compared to SPOS. bachem.com

Synthesis of Modified this compound Building Blocks

The synthesis of modified this compound building blocks is crucial for the production of oligonucleotides with enhanced therapeutic properties, such as improved nuclease resistance, binding affinity, and cellular uptake. nih.gov These modifications can be introduced at the nucleobase, the sugar moiety, or the phosphate backbone. The this compound chemistry platform is highly adaptable, allowing for the incorporation of a wide array of chemical modifications into synthetic oligonucleotides. nih.gov

Nucleobase-Modified Phosphoramidites (e.g., Formamido, Methylated Bases)

Modifications to the nucleobases can alter the hybridization properties of oligonucleotides and introduce novel functionalities. A variety of nucleobase-modified phosphoramidites have been developed for these purposes.

Methylated Bases: The methylation of nucleobases is a common natural modification that plays a role in regulating gene expression. Synthetic oligonucleotides containing methylated bases are valuable tools for studying these biological processes. nih.gov A straightforward, one-step procedure for the synthesis of N-substituted nucleoside phosphoramidites involves the deprotonation of amide groups in commercially available phosphoramidites under phase-transfer conditions, followed by reaction with an alkylating agent like methyl iodide. nih.gov This method provides access to a range of methylated phosphoramidites, including N6-methyladenosine (m6A), N1-methyladenosine (m1A), N4-methylcytosine (m4C), N3-methylcytosine (m3C), N1-methylguanosine (m1G), N2-methylguanosine (m2G), and N3-methyluracil (m3U). nih.govresearchgate.net

Formamido Modifications: The introduction of a formamido group at the 2'-position of the sugar has been explored as a means to reduce the off-target effects of small interfering RNAs (siRNAs). oup.com The synthesis of 2'-formamidonucleoside phosphoramidites for all four canonical bases (A, G, C, and U) has been reported. oup.com The synthesis starts from the corresponding 2'-amino-2'-deoxynucleosides, which are then formylated. Subsequent protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group yields the desired this compound building blocks. oup.com

The following table summarizes examples of nucleobase-modified phosphoramidites and the synthetic approaches.

Table 1: Examples of Nucleobase-Modified Phosphoramidites

Modification Example Compound Synthetic Approach
Methylation N6-methyladenosine (m6A) this compound One-step alkylation of commercially available adenosine (B11128) this compound under phase-transfer conditions. nih.gov
Methylation N1-methylguanosine (m1G) this compound Methylation of a guanosine (B1672433) this compound protected with a group that leaves only one acidic proton on the nucleobase. nih.gov

Sugar-Modified Phosphoramidites

Modifications to the sugar moiety of the nucleotide are among the most common strategies for enhancing the properties of therapeutic oligonucleotides. These modifications can improve nuclease resistance and binding affinity to target RNA.

The synthesis of sugar-modified phosphoramidites often involves multi-step chemical synthesis starting from commercially available nucleosides or other sugar precursors. researchgate.netresearchgate.net For example, the introduction of a substituent at the 2'-position of the ribose is a widely used modification. This typically involves the synthesis of a 2'-modified nucleoside, followed by the protection of the 5'-hydroxyl group (commonly with a DMT group) and then phosphitylation of the 3'-hydroxyl group to generate the this compound. oup.com

The synthesis of 2'-O-methyl (2'-OMe) and other 2'-O-alkoxyethyl modified phosphoramidites are well-established processes that have been instrumental in the development of second-generation antisense oligonucleotides. Similarly, the synthesis of phosphoramidites for locked nucleic acids (LNA), where the ribose ring is conformationally locked by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon, has been extensively developed. nih.gov These sugar modifications generally lead to an A-form helical geometry in the resulting oligonucleotide duplex, which is favorable for binding to RNA targets.

The following table provides a general overview of the synthetic strategy for sugar-modified phosphoramidites.

Table 2: General Synthetic Strategy for Sugar-Modified Phosphoramidites

Step Description
1. Synthesis of Modified Nucleoside Chemical synthesis of the nucleoside with the desired sugar modification (e.g., at the 2'-position).
2. 5'-Hydroxyl Protection Protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group.
3. 3'-Phosphitylation Reaction of the 3'-hydroxyl group with a phosphitylating agent to introduce the this compound moiety.

Backbone-Modified Phosphoramidites (e.g., Phosphorothioates, Boranephosphonates, Metallophosphonates, Alkylboranephosphines)

The modification of the phosphodiester backbone in oligonucleotides is a critical strategy for enhancing their therapeutic potential, primarily by increasing nuclease resistance and modulating hybridization properties. This is achieved by synthesizing specialized this compound monomers that, once incorporated, result in a modified internucleotide linkage.

Phosphorothioates

Phosphorothioate (B77711) oligonucleotides, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, are among the most widely used nucleic acid analogs. The synthesis of phosphorothioate linkages is most commonly achieved during automated solid-phase oligonucleotide synthesis by modifying the oxidation step.

The standard this compound cycle involves the coupling of a nucleoside this compound to the growing oligonucleotide chain, forming a phosphite triester intermediate. In the synthesis of natural phosphodiester linkages, this intermediate is oxidized, typically with an aqueous iodine solution, to the stable phosphate triester. For the formation of a phosphorothioate linkage, this oxidation step is replaced by a sulfurization step.

A variety of sulfur-transfer reagents can be used for this purpose. One of the most common and efficient is 3H-1,2-benzodithiol-3-one 1,1-dioxide, often referred to as the Beaucage reagent . This reagent rapidly and efficiently sulfurizes the phosphite triester linkage with minimal side reactions. Other sulfurizing agents include phenylacetyl disulfide (PADS), tetraethylthiuram disulfide (TETD), and elemental sulfur dissolved in a carrier solvent.

The H-phosphonate method provides an alternative route. In this approach, nucleoside H-phosphonate monomers are coupled to form H-phosphonate diester internucleotide linkages. After the full-length oligonucleotide has been assembled, all the H-phosphonate linkages are oxidized to phosphorothioates in a single sulfurization step.

ModificationPrecursor LinkageKey ReagentResulting Linkage
PhosphorothioatePhosphite TriesterBeaucage ReagentPhosphorothioate
PhosphorothioateH-phosphonateElemental SulfurPhosphorothioate

Boranephosphonates

Boranephosphonate oligonucleotides are analogues where a non-bridging oxygen atom is replaced by a neutral borane (B79455) (BH₃) group. This modification significantly increases the lipophilicity of the oligonucleotide and confers high resistance to nuclease degradation.

The synthesis of boranephosphonate-linked oligonucleotides can be accomplished through several methods. The earliest approaches utilized H-phosphonate chemistry. nih.gov In this method, after the oligonucleotide is assembled with H-phosphonate linkages, the linkages are first silylated. The resulting phosphite triesters are then treated with a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), to form the stable phosphite triester-borane linkage. nih.gov Subsequent removal of the silyl (B83357) groups yields the desired boranephosphonate internucleotide linkage.

More recently, a this compound-based method has been developed for the synthesis of mixed-sequence boranephosphonate DNA. researchgate.net This approach required the development of new protecting group strategies, as the standard 5'-dimethoxytrityl (DMT) group is labile to the borane reagents. Key modifications to the methodology include the replacement of the 5'-DMT group with a 5'-silyl ether and the use of specialized protecting groups on the nucleobases that are stable to the boronation conditions. With these synthons, the oligonucleotide phosphite triester is synthesized on a solid support, and a global boronation is performed post-synthesis using a borane reagent to yield the boranephosphonate backbone. researchgate.net

Metallophosphonates

Metallophosphonates are a less common class of backbone-modified oligonucleotides where a metal complex is coordinated to the phosphonate (B1237965) linkage. Synthesis of these analogues can also be approached via the H-phosphonate method. Following the assembly of the oligonucleotide chain using H-phosphonate chemistry, the H-phosphonate diester linkages are silylated to form phosphite triesters. These intermediates can then be reacted with a metal-carbonyl complex, such as M(CO)₅·THF (where M can be Tungsten (W) or another transition metal), to yield the metallated phosphonate linkage. nih.gov

Alkylboranephosphines

The synthesis of oligonucleotide analogues containing alkylboranephosphine linkages represents a significant modification where the phosphodiester group is replaced by a P-C bond, specifically a phosphine-borane adduct. These are synthesized by first creating phosphine-DNA chimeras. The key step involves the reaction of a nucleoside phosphine (B1218219) with an alkylating agent. The resulting phosphine can then be protected as a stable phosphine-borane adduct by treatment with a borane source like borane-tetrahydrofuran (BH₃·THF). wikipedia.org This protection strategy allows the phosphine-containing monomer to be handled and incorporated into oligonucleotides using modified solid-phase synthesis protocols. Deprotection to liberate the free phosphine can be achieved by treatment with a tertiary amine. wikipedia.org

Incorporation of Functional Groups for Further Derivatization (e.g., Amino-Modifiers, Aldehyde Modifiers)

The introduction of functional groups at specific sites within an oligonucleotide allows for post-synthetic conjugation with a wide array of molecules, such as fluorophores, biotin (B1667282), or peptides. This is typically achieved by incorporating this compound monomers that carry a protected functional group on a linker arm.

Amino-Modifiers

Amino-modifier phosphoramidites are used to introduce a primary amine group, which is a versatile nucleophile for subsequent labeling reactions. These phosphoramidites consist of the this compound moiety, a spacer or linker arm (e.g., a C6 alkyl chain), and a protected primary amine.

The choice of protecting group for the amine is critical. The monomethoxytrityl (MMT) group has been commonly used. It is stable during the oligonucleotide synthesis cycle but can be removed on the synthesizer to allow for on-support conjugation. A more base-labile protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The use of Fmoc-protected amino-modifier phosphoramidites is particularly advantageous for the synthesis of base-labile oligonucleotides, as the Fmoc group can be removed under milder basic conditions than those required for standard nucleobase deprotection, thus preserving the integrity of sensitive modifications elsewhere in the sequence. nih.gov For example, deprotection can be achieved with 40% aqueous methylamine at room temperature, which is significantly milder than the prolonged heating in concentrated ammonium hydroxide often used in standard protocols. nih.gov

Aldehyde Modifiers

Aldehyde groups are useful electrophilic handles for conjugation with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. Direct incorporation of an aldehyde is not feasible due to its reactivity under synthesis conditions.

Therefore, aldehyde-modifier phosphoramidites are designed with a protected aldehyde precursor. A common strategy is to use a this compound containing a benzaldehyde (B42025) derivative where the aldehyde is protected as an acetal (B89532). This acetal group is stable throughout the this compound synthesis cycle and the standard ammoniacal deprotection of the oligonucleotide. The free aldehyde can then be regenerated post-synthesis by treatment with mild acid, such as 80% acetic acid at room temperature. nih.gov This unmasks the reactive aldehyde on the oligonucleotide, making it available for conjugation.

Functional GroupThis compound FeatureProtecting GroupDeprotection Condition
Primary AmineC6 Amino LinkerMMTAcid (on-support)
Primary AmineAminoalkyl LinkerFmocMild Base (e.g., aq. methylamine)
AldehydeBenzaldehyde derivativeAcetalMild Acid (e.g., 80% acetic acid)

Reaction Mechanisms in Phosphoramidite Mediated Syntheses

Mechanism of Phosphoramidite Activation and Coupling

The success of this compound chemistry in oligonucleotide synthesis hinges on the clever design of the this compound monomer. This molecule is stable enough for storage but can be rapidly activated to undergo efficient coupling with the 5'-hydroxyl group of a growing oligonucleotide chain. glenresearch.com The coupling reaction, which involves the formation of a new phosphorus-oxygen bond, is a nucleophilic substitution at the trivalent phosphorus center. psu.edu

The activation process begins when the this compound monomer is mixed with an acidic activator, most commonly 1H-tetrazole or its derivatives, in a solvent like acetonitrile (B52724). atdbio.com The activator serves a dual role. glenresearch.compsu.edu First, it acts as a Brønsted acid, protonating the nitrogen atom of the diisopropylamino group on the this compound. psu.eduatdbio.comhud.ac.uk This protonation is a fast and reversible step that converts the diisopropylamino group into a much better leaving group (diisopropylamine). glenresearch.compsu.edu

More acidic activators, such as 5-ethylthio-1H-tetrazole (ETT), can accelerate the activation process, presumably by speeding up the initial protonation step. glenresearch.comoup.com This is particularly useful in more sterically demanding syntheses, like that of RNA. glenresearch.com

Table 1: Properties of Common Activators

Activator pKa Key Characteristics
1H-Tetrazole 4.8 glenresearch.com The historical and common standard; acts as both acid and nucleophile. glenresearch.com
4,5-Dicyanoimidazole (B129182) (DCI) 5.2 glenresearch.com Less acidic but more nucleophilic than tetrazole, increasing coupling rates. glenresearch.comoup.com Highly soluble in acetonitrile. oup.com
5-Ethylthio-1H-tetrazole (ETT) - More acidic than 1H-Tetrazole; considered a "turbo" activator, especially for RNA synthesis. glenresearch.comsigmaaldrich.com
Benzimidazolium triflate (BIT) - An acid/base-complex type promoter that shows higher reactivity than 1H-tetrazole. oup.com

Once the highly reactive intermediate (e.g., the tetrazolyl this compound) is formed, it is primed for reaction with the free 5'-hydroxyl group of the nucleoside bound to the solid support. glenresearch.comatdbio.com The 5'-hydroxyl group acts as a nucleophile, attacking the trivalent phosphorus atom of the activated intermediate. atdbio.com This attack leads to the displacement of the activator's conjugate base (e.g., tetrazolide) and the formation of a new phosphite (B83602) triester linkage, connecting the incoming monomer to the growing oligonucleotide chain. psu.eduatdbio.com

The existence and role of the tetrazolyl this compound intermediate have been supported by mechanistic studies, including ³¹P NMR spectroscopy. psu.eduoup.comulaval.ca These studies show that upon mixing a this compound with 1H-tetrazole, a new phosphorus species is formed before the final phosphite triester product appears. ulaval.cameasurebiology.orgusda.gov This intermediate is the result of the tetrazolide anion displacing the diisopropylamino group from the protonated this compound. glenresearch.compsu.edu

The dual function of 1H-tetrazole as both a proton donor and a nucleophilic catalyst is central to this mechanism. psu.eduoup.com The tetrazolide, formed after protonation, is a sufficiently good nucleophile to attack the phosphorus center but also a good enough leaving group to be rapidly displaced by the incoming 5'-hydroxyl group. glenresearch.compsu.edu The formation of this highly reactive tetrazolide intermediate is what enables the subsequent coupling reaction to proceed with the high speed and efficiency (>99%) characteristic of modern oligonucleotide synthesis. ulaval.cameasurebiology.org

Oxidation Mechanisms of Phosphite Triesters

Following the coupling step, the newly formed internucleotide linkage is a phosphite triester. This P(III) species is unstable, particularly to the acidic conditions used in the subsequent detritylation step of the synthesis cycle. atdbio.combiotage.comsigmaaldrich.com Therefore, it must be converted to a more stable pentavalent P(V) species. atdbio.com This is achieved through an oxidation step. biotage.comsigmaaldrich.com

The most common method for this oxidation uses a solution of iodine (I₂) as the oxidizing agent, in the presence of water and a weak base such as pyridine (B92270) or lutidine. atdbio.comsigmaaldrich.comwikipedia.org The mechanism involves the formation of an iodo-phosphonium adduct with the phosphite triester. umich.edu This intermediate is then rapidly attacked by a water molecule, displacing the iodide and resulting in the formation of the stable phosphotriester. sigmaaldrich.comumich.edu The base serves to neutralize the hydrogen iodide (HI) byproduct generated during the reaction. umich.edu This oxidation is stereospecific and proceeds with retention of configuration at the phosphorus center. psu.edu Anhydrous oxidation conditions using reagents like tert-butyl hydroperoxide have also been developed. wikipedia.orgnih.gov

Deprotection Mechanisms (e.g., Beta-Elimination of Cyanoethyl Groups)

Throughout the synthesis, the phosphate (B84403) oxygen is protected by a 2-cyanoethyl group. atdbio.combiotage.com This group prevents undesirable side reactions at the phosphorus atom during the synthesis cycles. atdbio.com After the full oligonucleotide chain has been assembled, this protecting group must be removed from every phosphate triester to generate the natural phosphodiester backbone. biotage.comumich.edu

The removal is accomplished by treating the oligonucleotide with a base, typically concentrated aqueous ammonia (B1221849), during the final cleavage and deprotection step. sigmaaldrich.combiotage.comumich.edu The mechanism for the removal of the cyanoethyl group is a β-elimination reaction. sigmaaldrich.combiotage.comphusachem.com The hydrogen atoms on the carbon atom adjacent (beta) to the electron-withdrawing cyano group are highly acidic. sigmaaldrich.combiotage.com The base abstracts a proton from this position, leading to the elimination of the phosphate group and the formation of acrylonitrile (B1666552) as a byproduct. sigmaaldrich.comphusachem.com This reaction is rapid and efficient under basic conditions. biotage.com

Stereochemical Control and Epimerization during this compound Transfer

The phosphorus atom in the this compound monomer is prochiral, but upon coupling to form the phosphite triester, it becomes a stereogenic (chiral) center. acs.org This results in the formation of two diastereomers at each linkage, designated as Rp and Sp. acs.org

During a standard this compound coupling reaction, there is little to no stereochemical control, and a nearly 1:1 mixture of the Rp and Sp diastereomers is formed at each step. acs.org Mechanistic studies have shown that this lack of selectivity is due to rapid epimerization at the phosphorus center of the activated intermediate, such as the tetrazolide intermediate. ethz.chresearchgate.net Once the this compound is activated, the two diastereomeric intermediates can interconvert quickly before the coupling reaction with the 5'-hydroxyl group occurs. ethz.chnih.gov The subsequent oxidation (or sulfurization) step is stereoretentive, meaning it locks in the stereochemistry established during the coupling. psu.eduacs.org

Consequently, a conventionally synthesized oligonucleotide of length 'n' with n-1 linkages is a complex mixture of 2^(n-1) diastereomers. While this is acceptable for many applications, the stereochemistry of the phosphate backbone can significantly impact the pharmacological properties of therapeutic oligonucleotides. acs.orgresearchgate.net This has spurred research into methods for stereocontrolled oligonucleotide synthesis, including the use of chiral auxiliaries or chiral catalysts, such as chiral phosphoric acids, to influence the stereochemical outcome of the this compound transfer. nih.gov

Analysis and Mitigation of Side Reactions in this compound-Mediated Syntheses

The chemical synthesis of oligonucleotides using this compound chemistry is a highly efficient process, with coupling efficiencies generally exceeding 98.5%. oup.com However, the cumulative effect of small inefficiencies and the occurrence of side reactions can significantly impact the purity and yield of the final full-length product, particularly for long sequences. oup.comwikipedia.org Key side reactions include the formation of truncated and deletion sequences, depurination, and premature detritylation. Understanding the mechanisms of these side reactions is crucial for developing effective mitigation strategies.

Formation of Truncated Sequences and Deletion Mutations

During each cycle of oligonucleotide synthesis, a small fraction of the growing chains may fail to couple with the incoming this compound monomer. thermofisher.comidtdna.com This coupling failure is a primary source of sequence errors, leading to two main types of impurities: truncated sequences and deletion mutations (also known as n-1 sequences). oup.comnih.govdiva-portal.org

Mechanism: The distinction between these two error types lies in the subsequent "capping" step. wikipedia.org

Truncated Sequences: If the capping step, which involves acetylating the unreacted 5'-hydroxyl groups, is successful, the failed chain is rendered inert and cannot participate in any further coupling reactions. wikipedia.orgthermofisher.comnih.gov These are known as truncated sequences. The acetyl capping groups are removed during the final deprotection step. thermofisher.com

Deletion Mutations: If a chain fails to couple and is also not successfully capped, its free 5'-hydroxyl group can react in a subsequent coupling cycle. wikipedia.orgsynthesisgene.com This results in an oligonucleotide that is missing a nucleotide, known as a deletion mutation or an (n-x) fragment. diva-portal.org These impurities are particularly challenging to remove as they are similar in length and physical properties to the full-length product. oup.com

The rate of deletion mutations can be as high as 0.5% per synthesis cycle. umich.edu Inefficient detritylation, where the 5'-DMT protecting group is not completely removed, can also lead to the formation of deletion sequences as the chain is blocked from coupling in that cycle. diva-portal.orgeuropa.eu

Mitigation Strategies: Several strategies can be employed to minimize the formation of these failure sequences:

Optimizing Coupling Efficiency: Increasing the concentration of the this compound monomer (e.g., to a 20-fold molar excess) can help drive the coupling reaction closer to completion. umich.eduacs.org Ensuring reagents are anhydrous is also critical, as moisture significantly lowers coupling efficiency. glenresearch.com

Enhancing Capping Efficiency: A highly efficient capping step is essential to block unreacted chains from further elongation. thermofisher.comnih.gov Using a double capping step can improve the blocking of failed sequences. acs.org

Post-Synthesis Purification: Despite optimization, a heterogeneous mixture of the desired full-length sequence and various truncated/deletion sequences is inevitable. Purification methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are necessary to isolate the full-length product. oup.comacs.org

Side ProductFormation MechanismMitigation Strategy
Truncated Sequences Incomplete coupling followed by successful capping of the unreacted 5'-OH group. thermofisher.comnih.govOptimize coupling conditions; Post-synthesis purification (e.g., HPLC, PAGE). oup.comacs.org
Deletion Mutations (n-x) Incomplete coupling combined with inefficient capping, allowing the chain to elongate in a later cycle. wikipedia.orgdiva-portal.orgsynthesisgene.comImprove capping efficiency (e.g., double capping); Optimize detritylation; Post-synthesis purification. diva-portal.orgacs.org

Depurination Events

Depurination is a significant acid-catalyzed side reaction that limits the practical length of chemically synthesized oligonucleotides. umich.eduharvard.edu It involves the cleavage of the N-glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar. glenresearch.comphenomenex.com

Mechanism: The detritylation step, which uses a strong acid to remove the 5'-DMT protecting group, is the primary stage where depurination occurs. phenomenex.combiosearchtech.com The acidic conditions can lead to the protonation of the purine base, which destabilizes and ultimately cleaves the glycosidic bond, forming an abasic site. glenresearch.comglenresearch.com Purine nucleosides with electron-withdrawing protecting groups, such as N(6)-benzoyl-2'-deoxyadenosine, are particularly susceptible to this reaction. glenresearch.combiosearchtech.com While the resulting abasic site is stable throughout the remaining synthesis cycles, it represents a latent point of failure. glenresearch.com During the final basic deprotection step (e.g., with ammonium (B1175870) hydroxide), the oligonucleotide backbone is cleaved at the apurinic site. nih.govglenresearch.com This cleavage results in a 3'-truncated fragment that still possesses the 5'-DMT group (if a "trityl-on" purification strategy is used), making it difficult to separate from the full-length product. glenresearch.com

Mitigation Strategies: Controlling depurination is critical for synthesizing high-quality, long oligonucleotides.

Choice of Deblocking Acid: The strength of the acid used for detritylation has a major impact. Trichloroacetic acid (TCA) is a strong acid (pKa ≈ 0.7) that causes a higher rate of depurination. glenresearch.comsigmaaldrich.comgoogle.com Dichloroacetic acid (DCA) is a milder acid (pKa ≈ 1.5) that significantly reduces depurination and leads to better yields, especially for longer oligonucleotides. umich.eduglenresearch.combiosearchtech.comgoogle.com

Control of Acid Exposure: Minimizing the contact time between the oligonucleotide and the deblocking acid is crucial. biosearchtech.com Shortening the deblocking step or alternating acid delivery with wash steps can reduce the extent of depurination without compromising detritylation efficiency. biosearchtech.com

Use of Resistant Protecting Groups: Employing purine protecting groups that are more stable to acid can reduce depurination. For instance, the dimethylformamidine (dmf) protecting group on guanosine (B1672433) is electron-donating and provides effective protection against depurination. glenresearch.com

Deblocking AcidpKaDepurination RiskComments
Trichloroacetic Acid (TCA) ~0.7 glenresearch.comHighFast detritylation but significant risk of depurination, especially for long or purine-rich sequences. glenresearch.comsigmaaldrich.com
Dichloroacetic Acid (DCA) ~1.5 google.comLowMilder acid that reduces depurination, leading to higher yields for long oligonucleotides. umich.eduglenresearch.combiosearchtech.com

Premature Detritylation Considerations

Premature detritylation is a side reaction that can occur during the coupling step, leading to the formation of insertion sequences, or (n+x) products. diva-portal.org

Mechanism: This side reaction happens when the 5'-DMT protecting group of the incoming this compound monomer is removed before it couples to the growing oligonucleotide chain. umich.eduharvard.edu This can be caused by two main factors:

Residual Acid: Inadequate washing after the deblocking step can leave residual acid on the solid support, which can cleave the DMT group from the incoming monomer. umich.eduharvard.edunih.gov

Acidic Activators: The activator used to protonate the this compound for coupling can itself be acidic enough to cause some degree of detritylation. nih.gov Activators with a lower pKa (stronger acids), such as 5-benzylthio-1H-tetrazole (BTT), are more likely to cause this side reaction. glenresearch.com

Once a monomer is prematurely detritylated, it can couple with another identical monomer in solution. This dimer can then couple to the growing chain, resulting in the insertion of an extra nucleotide. glenresearch.comstanford.edu Guanosine is particularly prone to this phenomenon as it detritylates faster than other bases. glenresearch.com

Mitigation Strategies: Preventing premature detritylation is essential for maintaining sequence fidelity.

Thorough Washing: Ensuring comprehensive washing of the solid support with an anhydrous solvent like acetonitrile after the deblocking step is critical to completely remove the detritylating acid. umich.eduharvard.edu

Choice of Activator: Using activators that are less acidic (i.e., have a higher pKa) can minimize premature detritylation. glenresearch.comnih.gov For example, 4,5-dicyanoimidazole (DCI), while a strong activator, has a pKa of 5.2, making it less acidic than tetrazole (pKa 4.8) and a better choice for minimizing this side reaction. glenresearch.comnih.gov

ActivatorpKaPotential for Premature Detritylation
5-Benzylthio-1H-tetrazole (BTT) 4.1 glenresearch.comHigh
5-Ethylthio-1H-tetrazole (ETT) 4.3 glenresearch.comModerate
1H-Tetrazole 4.8 umich.eduModerate
4,5-Dicyanoimidazole (DCI) 5.2 glenresearch.comnih.govLow

Advanced Applications in Chemical Synthesis and Biotechnology

Oligonucleotide Synthesis for Fundamental Research

The ability to chemically synthesize oligonucleotides with defined sequences has revolutionized fundamental biological research. Phosphoramidite-based solid-phase synthesis is the gold standard method, allowing researchers to create the specific nucleic acid fragments essential for a deep understanding of biological processes. scbt.comtwistbioscience.com

The chemical synthesis of standard DNA and RNA oligomers is a routine yet critical process in molecular biology laboratories worldwide. scbt.com This is predominantly achieved through automated solid-phase this compound chemistry. sigmaaldrich.comwikipedia.org The synthesis proceeds in a 3' to 5' direction, the opposite of enzymatic synthesis, and involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation. sigmaaldrich.comsigmaaldrich.com

The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to a solid support, typically controlled pore glass (CPG). sigmaaldrich.comnih.gov This exposes a free 5'-hydroxyl group for the subsequent coupling reaction. The next nucleoside is introduced as a this compound monomer, which is activated by a catalyst like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole, leading to its rapid reaction with the free 5'-hydroxyl group. sigmaaldrich.com This forms an unstable phosphite (B83602) triester linkage. sigmaaldrich.com

To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are "capped" by acetylation. sigmaaldrich.com Finally, the unstable phosphite triester is converted to a stable phosphate (B84403) triester through oxidation with an iodine solution. sigmaaldrich.com This cycle is repeated until the desired oligonucleotide sequence is assembled. Upon completion, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. wikipedia.org

The high coupling efficiency of this compound chemistry, typically exceeding 99%, allows for the synthesis of oligonucleotides up to 200 base pairs in length. twistbioscience.com This method is used to produce a variety of standard DNA and RNA oligomers for numerous research applications, including:

Primers for Polymerase Chain Reaction (PCR) and DNA sequencing. scbt.com

Probes for detecting specific DNA or RNA sequences through hybridization. scbt.com

Building blocks for gene synthesis. nih.gov

Table 1: Key Steps in this compound-Based Oligonucleotide Synthesis

Step Purpose Reagents
Detritylation Removes the 5'-DMT protecting group to free the 5'-hydroxyl group. Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.
Coupling Adds the next nucleoside this compound to the growing chain. Nucleoside this compound, 1H-tetrazole or other activators.
Capping Acetylates unreacted 5'-hydroxyl groups to prevent deletions. Acetic anhydride (B1165640). wikipedia.org

| Oxidation | Stabilizes the newly formed linkage by converting phosphite triester to phosphate triester. | Iodine and water in a pyridine (B92270) or THF base. sigmaaldrich.com |

Site-specific modifications are invaluable for studying:

DNA and RNA structure and stability. nih.gov

Nucleic acid-protein interactions.

Enzymatic mechanisms.

The functional roles of naturally occurring nucleic acid modifications. nih.gov

Common modifications include fluorescent dyes, quenchers, and amino linkers, which can be used as spectroscopic probes to monitor molecular interactions and conformational changes. nih.govresearchgate.net For instance, the synthesis of nucleoside phosphoramidites with amino linkers of varying lengths allows for the post-synthetic conjugation of fluorescent dyes and spin labels to specific sites within an RNA molecule. nih.gov

Modifications to the sugar, such as 2'-O-methyl (2'-OMe), 2'-fluoro (2'-F), and 2'-O-methoxyethyl (2'-MOE), are frequently used to enhance the nuclease resistance and binding affinity of oligonucleotides. thermofisher.com The synthesis of a 2'-methylseleno-thymidine this compound has been reported, which, when incorporated into DNA, facilitates crystallographic studies through selenium derivatization without significant structural perturbation. nih.gov

Backbone modifications, like the replacement of a phosphodiester linkage with a non-ionic amide linkage, can also be achieved. This is done by synthesizing a nucleoside dimer this compound with the desired amide linkage, which is then incorporated into the growing oligonucleotide chain via solid-phase synthesis. beilstein-journals.org

Applications in Synthetic Biology and Gene Synthesis

Synthetic biology aims to design and construct new biological parts, devices, and systems. A fundamental technology in this field is the ability to synthesize long stretches of DNA, or genes, from scratch. nih.gov this compound chemistry is the foundational method for producing the short, single-stranded oligonucleotides that serve as the building blocks for gene synthesis. nih.gov

The general process of gene synthesis involves:

Oligonucleotide Design: The target gene sequence is broken down into a series of overlapping oligonucleotides, typically 60-100 nucleotides in length. nih.gov

Oligonucleotide Synthesis: These oligonucleotides are chemically synthesized using automated, high-throughput this compound-based methods. nih.gov Microarray-based synthesizers allow for the parallel synthesis of a large number of unique sequences at a low cost. nih.gov

Gene Assembly: The synthetic oligonucleotides are then assembled into the full-length gene. This is often achieved using polymerase chain assembly (PCA) or ligase chain assembly (LCA), where the overlapping sequences guide the correct assembly of the final double-stranded DNA construct. nih.gov

Error Correction: Due to the inherent error rate of chemical synthesis, the assembled genes often undergo an error correction step to ensure sequence fidelity.

The ability to rapidly and affordably synthesize custom genes has had a profound impact on synthetic biology, enabling researchers to:

Construct novel metabolic pathways for the production of biofuels and pharmaceuticals.

Design and build synthetic gene circuits to control cellular behavior.

Engineer proteins with new functions.

Synthesize entire genomes. oligotherapeutics.org

While this compound chemistry has limitations in producing very long oligonucleotides directly (typically up to 200 bases), it remains the only commercially viable method for generating the vast quantities of high-quality oligonucleotides required by the synthetic biology market. twistbioscience.comnih.gov

Role in the Development of Oligonucleotide-Based Biological Modulators

This compound chemistry is instrumental in the synthesis of oligonucleotide-based biological modulators, a class of therapeutic agents that can specifically target and regulate gene expression. These synthetic nucleic acids can be designed to interact with messenger RNA (mRNA) or other RNA molecules involved in disease processes.

Antisense oligonucleotides (ASOs) are short, single-stranded DNA or RNA molecules, typically 12-30 nucleotides in length, that are designed to be complementary to a specific mRNA sequence. Upon binding to the target mRNA, ASOs can inhibit gene expression through several mechanisms, including the recruitment of RNase H to degrade the mRNA or by sterically blocking translation.

The synthesis of ASOs is carried out using solid-phase this compound chemistry. iupac.org To enhance their therapeutic properties, ASOs are often chemically modified to increase their stability against nucleases, improve their binding affinity to the target mRNA, and enhance their pharmacokinetic properties. Common modifications include phosphorothioate (B77711) linkages, where a non-bridging oxygen in the phosphate backbone is replaced with a sulfur atom, and sugar modifications like 2'-O-methoxyethyl (2'-MOE). thermofisher.comtcichemicals.com

The synthesis of novel this compound reagents allows for the attachment of other molecules, such as intercalating agents, to ASOs to potentially enhance their activity. nih.gov

RNA interference (RNAi) is a natural cellular process that silences gene expression in a sequence-specific manner. nih.govresearchgate.net This process is mediated by small interfering RNAs (siRNAs), which are short, double-stranded RNA molecules (typically 21-25 base pairs). researchgate.net siRNAs can be designed to target specific mRNAs for degradation, providing a powerful tool for gene silencing.

The chemical synthesis of siRNAs is a critical step in their development as therapeutic agents. nih.gov Solid-phase this compound synthesis is the method of choice for preparing the two complementary RNA strands that form the siRNA duplex. nih.gov The synthesis of RNA is more challenging than DNA due to the presence of the 2'-hydroxyl group, which must be protected during synthesis to prevent side reactions. The development of 2'-hydroxyl protecting groups that allow for efficient and rapid coupling of ribonucleoside phosphoramidites has been key to the production of high-quality siRNAs. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
1H-tetrazole
2'-deoxyguanosine
2'-fluoro (2'-F)
2'-O-methoxyethyl (2'-MOE)
2'-O-methyl (2'-OMe)
4,4'-dimethoxytrityl (DMT)
5-(ethylthio)-1H-tetrazole
Acetic anhydride
Dichloroacetic acid (DCA)
Iodine
Phosphorothioate
Trichloroacetic acid (TCA)
Uridine
Guanosine (B1672433)
Thymidine
Cytidine
Adenosine (B11128)
2'-methylseleno-thymidine

Enabling Gene Therapy Constructs

This compound chemistry is a cornerstone in the development of oligonucleotide-based therapeutics, a class of drugs that can modulate gene expression at the nucleic acid level. gminsights.comthermofisher.com The synthesis of therapeutic constructs such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and CRISPR guide RNAs relies almost exclusively on this method. alfachemic.comthermofisher.com The success of these therapies depends on the ability to produce synthetic oligonucleotides that are stable against nuclease degradation, exhibit high binding affinity to their target sequence, and possess favorable pharmacokinetic properties.

This compound building blocks can be chemically modified to impart these desired characteristics. axispharm.com For instance, modifications at the 2'-position of the ribose sugar, such as 2'-O-methoxyethyl (2'-MOE) and 2'-O-methyl (2'-OMe), are commonly used in ASOs to increase binding affinity and nuclease resistance. thermofisher.com Another critical modification is the phosphorothioate (PS) linkage, where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom. This alteration, readily achievable during the oxidation step of the synthesis cycle, renders the oligonucleotide resistant to degradation by cellular enzymes. axispharm.com

The precise, step-wise nature of this compound synthesis allows for the creation of "mixmer" or "gapmer" ASOs, which contain a central block of DNA-like nucleotides flanked by wings of modified nucleotides. This design recruits the enzyme RNase H to cleave the target mRNA while the modified wings provide stability. Furthermore, the synthesis of CRISPR guide RNAs and the donor DNA templates used in gene editing are facilitated by this compound chemistry, highlighting its essential role in the gene therapy landscape. alfachemic.comgenewiz.com

Table 1: Common Modifications in Therapeutic Oligonucleotides via this compound Chemistry

Modification Type Example Compound/Linkage Purpose in Gene Therapy Reference
Sugar Modification 2'-O-Methoxyethyl (2'-MOE) Increases binding affinity, enhances nuclease resistance thermofisher.com
Sugar Modification 2'-O-Methyl (2'-OMe) Enhances nuclease resistance and binding affinity thermofisher.com
Sugar Modification 2'-Fluoro Provides nuclease resistance and high binding affinity thermofisher.com
Sugar Modification Locked Nucleic Acid (LNA) Confers exceptional binding affinity and stability axispharm.comnih.gov
Backbone Modification Phosphorothioate (PS) Linkage Confers resistance to nuclease degradation axispharm.comacs.org

Phosphoramidites in Diagnostics and Molecular Probes

Phosphoramidites are fundamental to the synthesis of oligonucleotides used as primers and probes in a vast array of molecular diagnostic techniques. thermofisher.comalfachemic.com Assays such as polymerase chain reaction (PCR), quantitative PCR (qPCR), and microarray analysis depend on synthetic DNA sequences to detect and quantify specific genetic markers associated with diseases. axispharm.comalfachemic.com The chemical versatility of phosphoramidites allows for the routine incorporation of reporter molecules, such as fluorescent dyes and quenchers, at specific positions within an oligonucleotide sequence.

Dye-labeled phosphoramidites are used to create probes that emit a fluorescent signal upon hybridization to their target sequence. thermofisher.com This is the principle behind widely used diagnostic tools like TaqMan® probes, where a fluorophore and a quencher are attached to the same oligonucleotide. thermofisher.com When the probe is intact, the quencher suppresses the fluorophore's signal; upon binding to the target and subsequent cleavage by polymerase, the fluorophore is released from the quencher's proximity, generating a detectable signal. thermofisher.com A variety of dye phosphoramidites are available, each with distinct spectral properties, enabling multiplexed assays where multiple targets can be detected simultaneously in a single sample.

In addition to fluorescent labels, other functional groups can be introduced via this compound chemistry. Biotin (B1667282) phosphoramidites are used to tag oligonucleotides for purification or immobilization onto surfaces, such as microarrays. glenresearch.com The high-affinity interaction between biotin and streptavidin is leveraged for capturing and detecting target nucleic acids. Spacer phosphoramidites can also be inserted into a sequence to add distance between a label and the oligonucleotide, which can be important for reducing steric hindrance and improving assay performance.

Table 2: this compound-Enabled Modifications for Diagnostic Probes

Modification/Label Common Examples Application in Diagnostics Reference
Fluorescent Dyes Fluorescein (FAM), JOE, TAMRA, HEX, Cyanine Dyes (Cy3, Cy5) Labeling of primers and probes for qPCR, sequencing, and microarrays scbt.com
Affinity Tags Biotin Immobilization of probes on solid surfaces; signal amplification glenresearch.com
Quenchers Dabcyl, Black Hole Quencher® (BHQ) Used in conjunction with fluorophores in probes for real-time PCR (e.g., TaqMan) thermofisher.com
Spacers Aliphatic Spacers (C3, C6, C12), Triethylene Glycol (TEG) Provides a flexible arm to separate labels from the oligonucleotide, reducing steric hindrance glenresearch.com
Structural Modifiers 5-Methyl-dC, 8-oxo-dG Synthesis of probes and controls for epigenetic studies and mutation detection thermofisher.com

Contributions to Supramolecular Chemistry and Advanced Materials (e.g., DNA Hydrogels)

The precise, programmable nature of oligonucleotide synthesis enabled by this compound chemistry is a key driver of innovation in supramolecular chemistry and advanced materials science. oaepublish.comnih.gov DNA, once viewed solely as a biological information carrier, is now recognized as a premier building block for the bottom-up construction of nanoscale objects and "smart" materials due to its predictable Watson-Crick base pairing. oaepublish.com this compound synthesis provides the essential toolkit to create the custom DNA strands that self-assemble into these complex architectures. oaepublish.comnih.gov

A prominent example is the formation of DNA hydrogels, which are three-dimensional networks of crosslinked DNA capable of holding large amounts of water. oaepublish.com Unlike many traditional polymer hydrogels, DNA hydrogels are programmable and can be designed to respond to specific stimuli such as temperature, pH, or the presence of a particular nucleic acid sequence. oaepublish.com The synthesis of these materials often relies on this compound chemistry to create branched DNA building blocks (e.g., Y-shaped or X-shaped structures) that can hybridize with complementary strands to form the crosslinked network. oaepublish.com

Furthermore, this compound derivatives allow for the synthesis of oligonucleotides functionalized with other chemical groups. oaepublish.com This enables the creation of hybrid DNA-polymer hydrogels, where the programmability of DNA is combined with the mechanical properties and chemical stability of synthetic polymers. oaepublish.com For instance, oligonucleotides can be synthesized with terminal functional groups that covalently bond to a polymer backbone. oaepublish.com Beyond hydrogels, this compound chemistry facilitates the synthesis of DNA strands used in DNA origami, DNA-based nanomachines, and supramolecular complexes for applications in targeted drug delivery and biosensing, showcasing its critical role in the convergence of chemistry, nanotechnology, and materials science. nih.gov Recent research has also focused on scalable liquid-phase synthesis methods, still based on this compound chemistry, to produce the multigram quantities of oligonucleotide building blocks needed for macroscale material applications. acs.orgwalther-group.comnih.gov

Table 3: Role of this compound Synthesis in DNA-Based Materials

Material/Structure Description Role of this compound Chemistry Reference
All-DNA Hydrogels Hydrogels formed exclusively from crosslinked DNA strands Synthesis of branched DNA building blocks (e.g., Y-shaped primers) and strands with sticky ends for hybridization-based gelation oaepublish.com
Hybrid DNA-Polymer Hydrogels Gels combining DNA components with synthetic polymer backbones (e.g., polyacrylamide, PEG) Creation of oligonucleotides with terminal functional groups for covalent attachment to polymer chains oaepublish.comnih.gov
Supramolecular Aptamer Complexes Self-assembled structures formed by functionalized aptamers Synthesis of aptamers modified with hydrophobic moieties (e.g., adamantane) that drive self-assembly with host molecules (e.g., cyclodextrin) nih.gov
DNA Origami/Nanostructures Complex 2D and 3D shapes formed by the folding of a long scaffold strand with short staple strands Synthesis of hundreds of short, custom "staple" oligonucleotides that direct the folding of the scaffold strand oaepublish.com

Table of Mentioned Compounds

Compound Name
2'-O-Fluoro
2'-O-Methoxyethyl (2'-MOE)
2'-O-Methyl (2'-OMe)
5-Methyl-dC
8-oxo-dG
Adamantane (B196018)
Benzoyl-dA
Biotin
Cyanine Dyes (Cy Dyes)
Dabcyl
Fluorescein (FAM)
HEX (Hexachloro-fluorescein)
Iso-butyryl-dG
JOE (6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein)
Locked Nucleic Acid (LNA)
Polyethylene (B3416737) Glycol (PEG)
ROX (Carboxy-X-rhodamine)
TAMRA (Carboxytetramethylrhodamine)

Role of Phosphoramidites in Catalysis

Phosphoramidites as Chiral Ligands in Asymmetric Catalysis

The development of chiral catalysts, particularly transition-metal complexes modified with chiral ligands, is central to asymmetric catalysis. dicp.ac.cn Phosphoramidites have proven to be exceptional in this capacity, demonstrating wide utility in various catalytic asymmetric reactions and often providing excellent enantioselectivities. capes.gov.brdicp.ac.cn Their stability towards air and moisture, coupled with their ready availability and the ease with which they can be modified, makes them highly attractive for use in asymmetric catalysis. dicp.ac.cn

Transition Metal-Catalyzed Asymmetric Transformations (e.g., Pd, Rh, Cu, Fe)

Phosphoramidite ligands have been successfully employed in a variety of asymmetric transformations catalyzed by transition metals such as palladium (Pd), rhodium (Rh), copper (Cu), and iron (Fe). dicp.ac.cnd-nb.info These ligands have shown excellent performance in reactions like Rh-catalyzed asymmetric hydrogenation and hydroformylation, Pd-catalyzed asymmetric allylic alkylation, and Cu-catalyzed conjugate addition. dicp.ac.cn Iridium-catalyzed reactions using this compound-alkene ligands have also been effective in forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Phosphoramidites are among the most versatile and tunable ligands for carbon-carbon bond-forming reactions. nih.gov They have been particularly successful in the copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. sioc-journal.cnrsc.org For instance, this compound ligands based on biphenols have induced high enantioselectivities (up to 99% ee) in the copper-catalyzed conjugate addition of dialkylzinc reagents to various Michael acceptors. thieme-connect.comnih.gov

In rhodium-catalyzed asymmetric conjugate additions of arylboronic acids, monodentate phosphoramidites have also been shown to be very effective ligands. core.ac.ukcore.ac.uk Furthermore, gold(III) catalysts with TADDOL-based this compound ligands have been used for highly enantioselective Mukaiyama-Michael additions. escholarship.org

This compound ligands have also been instrumental in enantioselective cycloisomerization reactions. For example, a rhodium/phosphoramidite catalytic system has been shown to be effective for asymmetric [5+2] cycloaddition reactions. beilstein-journals.org Computational studies have been employed to understand how the structural elements of the this compound ligand influence catalyst structure and selectivity in Rh-catalyzed asymmetric cycloisomerization. udg.edu Gold-catalyzed enantioselective [2+2] and [4+2] cycloadditions of ene-allenes and cycloisomerizations of enynes have also been achieved with high enantioselectivity using this compound ligands. acs.org

Table 1: Examples of Enantioselective C-C Bond Formation using this compound Ligands

Reaction TypeMetal CatalystLigand TypeSubstrate ExampleEnantioselectivity (ee)Reference
Conjugate AdditionCopperBiphenol-based this compoundCyclohexenoneUp to 98% thieme-connect.com
Conjugate AdditionCopperBiphenol-based this compoundAcyclic nitroolefinsUp to 99% nih.gov
Conjugate AdditionRhodiumMonodentate this compoundp-MethylnitrostyreneHigh core.ac.uk
Mukaiyama-Michael AdditionGold(III)TADDOL-based this compoundSilyl (B83357) ketene (B1206846) acetalsHigh escholarship.org
[5+2] CycloadditionRhodiumFeringa-style this compoundEnyneHigh beilstein-journals.org
[2+2] and [4+2] CycloadditionsGold(I)TADDOL-related acyclic this compoundEne-allenesGood to outstanding acs.org

This compound ligands have been instrumental in the development of enantioselective carbon-heteroatom bond-forming reactions. capes.gov.br Iridium catalysts paired with this compound-alkene ligands have proven efficient for the formation of both carbon-carbon and carbon-heteroatom bonds, leading to important chiral building blocks with excellent enantioselectivities. rsc.org

Palladium-catalyzed asymmetric allylic C–H amination reactions have benefited from the use of this compound ligands, which enable high enantioselective control. chinesechemsoc.org For instance, Gong's group reported a palladium-catalyzed intramolecular allylic C–H amination that produced chiral tetrahydroquinazoline (B156257) scaffolds in high yields and enantioselectivities, where the this compound ligand was crucial for achieving high enantiocontrol under oxidizing conditions. chinesechemsoc.org Similarly, tailored 1,1'-binaphthol (BINOL)-derived phosphoramidites have enabled palladium-catalyzed asymmetric ring-closing aminoalkylative amination of aminoenynes. nih.gov

Gold-catalyzed intramolecular hydroamination and hydroalkoxylation of allenes have also been performed with good to outstanding enantioselectivities using this compound ligands with an acyclic TADDOL-related backbone. acs.org

While the primary application of phosphoramidites in catalysis is in bond formation, they have also found use in enantioselective oxidation reactions. For example, palladium-catalyzed asymmetric allylic C–H amination reactions often occur under oxidizing conditions, and this compound ligands have been shown to be compatible with these environments, enabling high enantioselectivity. chinesechemsoc.org The development of chiral ligands that can withstand oxidative conditions is a significant challenge, and the success of phosphoramidites in this area highlights their versatility. Furthermore, the oxidation of sulfides has been achieved with high enantioselectivity using fluorinated BINOL-derived ligands in titanium-catalyzed systems. rsc.org

Principles of Chiral Ligand Design and Combinatorial Approaches

The design of effective chiral ligands is a cornerstone of advanced organic chemistry, relying on a deep understanding of steric and electronic properties that govern ligand-metal interactions. numberanalytics.com The modular nature of phosphoramidites makes them particularly well-suited for systematic screening and fine-tuning. researchgate.netnih.gov This modularity allows for the creation of ligand libraries, facilitating a combinatorial approach to discover the most efficient ligand for a specific catalytic reaction. capes.gov.brnih.gov

The principle of C2 symmetry was historically influential in ligand design, but it is now understood that non-symmetric ligands, like many phosphoramidites, can offer better stereocontrol in many situations. dicp.ac.cn The ability to easily modify different components of the this compound structure, such as the diol backbone and the amine moiety, allows for precise tuning of the ligand's steric and electronic properties. nih.govpnas.org For example, bulky substituents can create a steric shield around the metal center, enhancing selectivity. numberanalytics.com

Combinatorial and solid-phase techniques have been employed to develop and optimize chiral this compound ligands. rsc.orgnih.gov This involves the synthesis of a library of ligands on a solid support, followed by their evaluation in a test reaction. This high-throughput screening approach allows for the rapid identification of lead ligands that can then be synthesized and studied in solution. nih.gov The use of ligand mixtures, either as a simple combination or in a supramolecular fashion, is another strategy that has been developed, taking advantage of the monodentate nature of many this compound ligands. core.ac.ukcore.ac.uk

Mechanisms of Ligand-Accelerated Catalysis

Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a ligand increases the rate of a catalytic reaction. beilstein-journals.orgnih.gov this compound ligands have been shown to act as accelerating ligands in certain transition metal-catalyzed reactions. beilstein-journals.org

In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for instance, monodentate this compound ligands like MonoPhos have been observed to dramatically accelerate the reaction rate. beilstein-journals.org The proposed mechanism suggests that the ligand can prevent the formation of inhibitory species and may influence the solubility and reactivity of the active copper catalyst. beilstein-journals.orgnih.gov While the precise structural details of the active catalytic species are often elusive, it is clear that the ligand plays a crucial role in the catalytic cycle. beilstein-journals.org

The mechanism of ligand acceleration can be complex and may involve several factors. The ligand can influence the electronic properties of the metal center, making it more reactive. numberanalytics.com It can also affect the coordination sphere of the metal, facilitating substrate binding and product release. In some cases, the ligand may play a role in stabilizing the active catalyst, preventing decomposition or aggregation. acs.org Understanding the mechanism of ligand acceleration is crucial for the rational design of more efficient catalytic systems. nsf.gov

Brønsted Acid Catalysis in this compound-Mediated Reactions

Brønsted acid catalysis is a fundamental mechanism in reactions mediated by phosphoramidites, particularly in the crucial coupling step of oligonucleotide synthesis. The process relies on the protonation of the this compound's nitrogen atom by an acidic activator. researchgate.netpsu.edu This protonation converts the dialkylamino group into a better leaving group, thereby facilitating nucleophilic substitution by an alcohol. psu.edu

The rate and efficiency of these reactions are significantly influenced by the acidity of the Brønsted acid catalyst. researchgate.net Studies have demonstrated a direct correlation between the increasing acidity of azole activators (such as derivatives of 1H-tetrazole) and the rate of this compound alcoholysis. The relationship between the logarithm of the rate constant and the pKa of the catalyst, known as the Brønsted α value, typically ranges from 0.6 to 0.9. researchgate.netrsc.org This high value indicates a substantial degree of proton transfer in the transition state of the reaction, underscoring the importance of the catalyst's acidity. rsc.org

Research in this area has explored a variety of acidic activators, including salts of trialkylammonium, pyridinium, and azolium ions with non-nucleophilic counterions like triflates and mesylates. researchgate.netrsc.org The mechanism involves the acid catalyst protonating the nitrogen of the this compound's amine leaving group, which is then displaced by a nucleophile. psu.edu

In the field of asymmetric synthesis, chiral Brønsted acids have emerged as powerful tools for controlling stereochemistry in this compound reactions. Chiral phosphoric acids (CPAs), often derived from scaffolds like BINOL, can catalyze stereocontrolled oligonucleotide synthesis. nih.gov They achieve this by creating a chiral environment around the phosphorus center during the reaction, enabling the dynamic asymmetric transformation of phosphoramidites to produce P-stereogenic compounds. nih.gov For instance, chiral tetrazoles have been used as Brønsted-acid catalysts in the enantioselective phosphitylation for the desymmetrization of D-myo-inositol. nih.gov

The table below summarizes the effect of activator acidity on reaction rates in a model this compound alcoholysis reaction.

ActivatorpKaRelative Rate
5-Nitro-1,2,4-1H-triazoleLowerHigher
1H-TetrazoleReferenceReference
5-(Methylthio)-1H-tetrazoleHigherLower
5-(4-Nitrophenyl)-1H-tetrazoleLowerHigher
Data derived from studies on the alcoholysis of diisopropyl (diisopropylamido)phosphite, showing that rates increase with increasing acidity (lower pKa) of the azole activator. researchgate.net

Nucleophilic Catalysis in this compound Reactions

In many this compound reactions, the activator plays a dual role, participating not only in Brønsted acid catalysis but also in nucleophilic catalysis. psu.edursc.org This dual-function mechanism is particularly evident with activators like 1H-tetrazole and its derivatives. psu.edu The process involves two key steps: first, the activator acts as an acid to protonate the this compound's nitrogen atom. psu.edu Second, the conjugate base of the activator (e.g., the tetrazolide anion) acts as a nucleophile, attacking the phosphorus center and displacing the protonated amine. psu.edu This forms a highly reactive phosphitylating intermediate, such as a tetrazolide intermediate. psu.edu This intermediate is then rapidly attacked by the nucleosidic alcohol to form the desired phosphite (B83602) triester product, regenerating the activator. psu.edu

The balance between acid and nucleophilic catalysis can be tuned by using mixtures of activators, such as neutral azoles or pyridines combined with weakly acidic ammonium (B1175870) salts. rsc.org This allows for independent adjustment of the acidity and nucleophilicity of the catalytic system. rsc.org Studies have shown that while both pathways contribute, the acidity of the activator generally plays a more dominant role in promoting the reaction than its nucleophilicity. researchgate.netrsc.org The Brønsted β_nucl_ value, which correlates reaction rate with the nucleophilicity of the catalyst, has been measured at approximately 0.2, indicating a less pronounced dependence on nucleophilicity compared to acidity. researchgate.netrsc.org

A well-studied example involves the use of a saccharin (B28170)/N-methylimidazole salt as an activator. In this system, activation proceeds through nucleophilic catalysis where a reactive saccharin adduct is formed. psu.eduresearchgate.net The saccharin, via its carbonyl oxygen, bonds to the phosphorus atom, displacing the diisopropylamine (B44863) group. psu.eduresearchgate.net The rate of the subsequent reaction with an alcohol (e.g., 4-methoxyphenol) shows a non-linear dependence on the alcohol's concentration. researchgate.net At high concentrations, the rate becomes independent of the alcohol, suggesting a change in the rate-limiting step from the alcoholysis to the initial activation of the this compound. researchgate.net

The table below presents kinetic data for a phosphitylation reaction, illustrating the change in the rate-limiting step.

4-Methoxyphenol Concentration (M)Observed Rate Constant (k/s⁻¹)
0.050.230
0.200.330
0.300.403
0.750.410
Data from the reaction of 5'-O-(4,4'-dimethoxytrityl)thymidine-3'-O-(β-cyanoethyl-N,N-diisopropylthis compound) with 4-methoxyphenol, catalyzed by a saccharin–N-methylimidazole salt. The plateauing of the rate constant at higher phenol (B47542) concentrations indicates that the formation of the phosphitylating intermediate has become the rate-limiting step. researchgate.net

Strategies for Catalyst Recycling and Sustainable Catalysis

The growing emphasis on sustainable chemistry has driven the development of strategies to recover and reuse valuable catalysts and ligands used in this compound-based synthesis. chemrxiv.org A primary approach is the immobilization of the catalyst or ligand onto a solid support, which combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recyclability). acs.org

One common technique involves the covalent attachment of this compound ligands to polymeric matrices, such as polystyrene. acs.org These polymer-supported ligands can be used in transition-metal catalysis, for instance, in iridium-catalyzed asymmetric allylic amination. acs.org The immobilized catalyst can be easily filtered off from the reaction mixture and reused in subsequent batches with minimal loss of activity or enantioselectivity. acs.org This approach is also well-suited for continuous flow processes, which offer enhanced sustainability. acs.org

Another strategy involves the use of non-covalent interactions to anchor catalysts. Supramolecular approaches, such as using hydrogen bonding or metal-ligand coordination, allow for the reversible immobilization of catalysts onto supports like dendrimers or silica. researchgate.netresearchgate.net For example, a triphenylphosphine (B44618) ligand functionalized with a carboxylic acid and urea (B33335) motif can be non-covalently bound to a dendrimer support, and the resulting palladium complex can be used in a continuous flow reactor for allylic amination. researchgate.net

Self-supported catalysts represent another innovative approach. Here, polytopic ligands and metal species self-assemble into extended coordination networks or metal-organic frameworks (MOFs). rsc.org This method generates robust, insoluble catalysts where the catalytic sites are an integral part of the structure. rsc.org For example, a heterometallic coordination polymer constructed from a bitopic this compound ligand and two different metal ions (AgI and RhI) has been shown to be a highly active and recyclable heterogeneous catalyst for the hydroformylation of alkenes. researchgate.net This catalyst maintained high activity and selectivity for over ten consecutive uses. researchgate.net

The table below outlines various strategies for catalyst recycling in this compound-related catalysis.

StrategyDescriptionExample Application
Covalent ImmobilizationLigand is covalently bonded to a solid polymer support.Polystyrene-supported this compound ligands for Ir-catalyzed allylic amination. acs.org
Non-covalent AnchoringCatalyst is attached to a support via supramolecular forces (e.g., H-bonding).Dendrimer-supported palladium complexes for allylic amination in a flow reactor. researchgate.net
Self-Supported CatalystsLigands and metals self-assemble into an insoluble coordination polymer or MOF.Rh/Ag heterometallic polymer with a this compound ligand for alkene hydroformylation. researchgate.net
Heterogenized OrganocatalystsChiral organocatalysts are immobilized on a support.Anthracene-decorated chiral phosphoric acids on polystyrene for batch or continuous flow reactions. chemrxiv.org

Computational and Theoretical Investigations of Phosphoramidite Systems

Quantum Chemical Studies on Reaction Pathways and Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the intricate details of catalytic reactions involving phosphoramidites. acs.orgscispace.com These methods allow for the calculation of detailed free energy profiles, which map out the energies of all transition states and intermediates along a reaction pathway. acs.org By comparing the energetic profiles of different possible pathways, researchers can identify the most likely mechanism for a given reaction. acs.org

For instance, in the context of oligonucleotide synthesis, mechanistic studies of the phosphoramidite coupling reaction have provided evidence for nucleophilic catalysis by tetrazole, in addition to the expected acid catalysis. nih.gov The rate of this coupling reaction is highly dependent on the substituents on the phosphorus atom. nih.gov Quantum chemical studies can rationalize these substituent effects by examining their influence on the electronic structure and stability of key intermediates and transition states.

Furthermore, these computational efforts have been crucial in understanding degradation pathways of phosphoramidites, such as their hydrolysis to H-phosphonates. researchgate.net NMR spectroscopic studies, complemented by quantum chemical calculations, have been employed to investigate the structures of this compound complexes and reaction intermediates in solution. uni-regensburg.de

Development and Application of Quantitative Structure-Selectivity Relationships (QSSR)

Quantitative Structure-Selectivity Relationships (QSSR) have emerged as a predictive strategy to accelerate ligand design in asymmetric catalysis. researchgate.netresearchgate.net This approach involves developing mathematical models that correlate the structural features of a catalyst with its observed selectivity. researchgate.net By establishing these relationships, researchers can predict the enantioselectivity of new, unsynthesized ligands, thereby prioritizing synthetic efforts on the most promising candidates. acs.orgnih.gov

The development of a QSSR model typically involves:

Data Collection: Assembling a dataset of ligands with known enantioselectivities for a specific reaction.

Descriptor Calculation: Quantifying the structural and electronic properties of the ligands using molecular descriptors. These can include steric parameters (like Sterimol parameters) and electronic parameters (like HOMO energy). researchgate.netresearchgate.net

Model Building: Using statistical methods, such as multivariate linear regression, to build a mathematical model that relates the descriptors to the observed selectivity. researchgate.net

Model Validation and Prediction: Testing the predictive power of the model on new ligands.

A notable application of QSSR has been in the copper-catalyzed asymmetric conjugate addition of alkylzirconium species to sterically demanding enones. acs.orgnih.govchemrxiv.org By developing new this compound ligands with the aid of QSSR, high enantioselectivities were achieved. acs.orgnih.gov The QSSR approach allowed for the rapid screening of potential ligand structures, justifying the time spent on model generation as ligand synthesis is often the bottleneck in the design process. acs.orgnih.gov Iterative rounds of model construction and ligand synthesis were performed in parallel to evaluate the performance of numerous chiral ligands. researchgate.netchemrxiv.org This iterative data-driven approach has proven effective in expanding the scope of asymmetric reactions to challenging substrates. chemrxiv.org

Mechanistic Elucidation through Advanced Computational Chemistry

Advanced computational chemistry provides a powerful lens for the detailed mechanistic elucidation of complex chemical reactions involving phosphoramidites. scispace.comresearchgate.net By applying methods like density functional theory (DFT), it is possible to access detailed information about transition states and intermediates in sizeable systems, offering insights into reaction selectivity and guiding the design of new catalysts. acs.orgresearchgate.net

Computational efforts are a frequent tool in clarifying mechanistic scenarios and understanding the course of chemical reactions. acs.org They allow for the evaluation of different reaction pathways by comparing their energetic profiles, providing valuable information to understand and improve the underlying chemistry. acs.org For example, in palladium-catalyzed amination reactions, mechanistic studies have been conducted using DFT calculations to understand the full catalytic cycle. uva.nl

The combination of experimental data with detailed ab initio calculations can lead to a substantially different understanding of a catalyst's mode of action. For instance, in the TRIP-catalyzed allylation with organozinc reagents, computational studies revealed that the chiral phosphate (B84403) acts as a counterion for a Lewis acidic zinc ion, which activates the aldehyde, rather than acting as a Brønsted acid. acs.org Computational studies also supported the hypothesis of a coordinated allylzinc species involving two zinc atoms in the active species. acs.org

These computational investigations not only rationalize experimental results but also play a significant role in improving catalyst design by providing a more detailed, atomistic picture of the reaction mechanism. researchgate.net

Innovations, Challenges, and Future Research Trajectories

Advancements in Synthesis Techniques and Automation for Phosphoramidites

The automation of phosphoramidite chemistry has been a cornerstone of its success, enabling the routine synthesis of DNA and RNA strands. technologynetworks.comed.ac.uk Initial automated synthesizers significantly improved the accessibility and reproducibility of oligonucleotides. nih.govthermofisher.com Over the years, advancements have focused on increasing throughput, reducing reaction scale, and enhancing process control. girindus.com

A significant innovation in synthesis technology is the integration of microfluidic reactors. These devices offer substantial advantages by miniaturizing the synthesis process. dss.go.th Microfluidic systems utilize channels and reaction chambers on a microscale, drastically reducing the consumption of expensive reagents and the generation of chemical waste. dss.go.thnih.gov For instance, a microfluidic DNA synthesizer made from perfluoropolyether (PFPE), a solvent-resistant elastomer, can synthesize oligonucleotides while consuming less than 500 nanoliters of this compound solution per cycle—a 60-fold reduction compared to conventional automated methods. dss.go.thgeneralbiosystems.com

These reactors often incorporate features like individually addressable valves that allow for the parallel synthesis of many different oligonucleotide sequences on a single chip. nih.gov Researchers have demonstrated the use of microfluidic devices for the in-situ synthesis of oligonucleotide microarrays, employing techniques like photogenerated acid (PGA) chemistry and digital maskless photolithography to control the synthesis at specific sites. nih.gov This technology not only reduces reagent use but also enables high-throughput synthesis for applications in genomics and diagnostics. nih.govgirindus.comnih.gov

Automated synthesis platforms have evolved from simple column-based synthesizers to highly sophisticated, high-throughput systems. The first automated DNA synthesizer, introduced by Applied Biosystems in the 1980s, revolutionized molecular biology by making synthetic oligonucleotides widely available. ed.ac.uknih.govthermofisher.com

Modern platforms have seen remarkable increases in throughput, with systems capable of performing 96 to 1536 syntheses in parallel. nih.gov A major leap in this area is microarray-based synthesis, which allows for the simultaneous creation of hundreds of thousands of unique oligonucleotide sequences on a solid surface like a silicon chip or glass slide. nih.govgirindus.com This parallelization is achieved using techniques such as photolithography or inkjet printing to direct the chemical reactions at specific locations on the array. nih.gov

Synthesis Platform Key Features Primary Advantage
Column-Based Synthesizer Uses a synthesis column with a solid support (e.g., controlled pore glass). nih.govMature, reliable technology for gram to multi-kilogram scale production. acs.org
Microarray-Based Synthesizer Parallel synthesis of thousands of sequences on a chip surface. nih.govgirindus.comHigh throughput, cost-effective for large libraries of oligonucleotides. nih.gov
Microfluidic Reactor Miniaturized reaction chambers and channels. dss.go.thDrastic reduction in reagent consumption and waste. dss.go.thnih.gov

Continuous Development of Novel this compound Analogs

Research into novel this compound analogs is a vibrant area, aimed at creating oligonucleotides with enhanced properties for therapeutic and diagnostic applications. nih.gov Modifications can be introduced to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone. nih.gov These alterations can improve nuclease resistance, binding affinity (Tm), cellular uptake, and biological activity. nih.govglenresearch.com

Examples of such innovations include:

Backbone Modifications : The native phosphodiester linkage is often replaced to improve stability against nucleases. Phosphorothioate (B77711) linkages are a common modification used in antisense therapeutics. acs.orgglenresearch.com

Sugar Modifications : Modifications at the 2'-position of the sugar, such as 2'-O-methyl (2'-OMe) or 2'-fluoro, can increase the binding affinity and nuclease resistance of an oligonucleotide. glenresearch.com

Base Modifications : Introducing modified bases can alter hybridization properties or allow for the attachment of labels and other molecules. nih.gov

Linker-Modified Phosphoramidites : this compound analogs incorporating hydrophilic linkers have been developed. google.com These allow for the attachment of various chemical groups, such as reporter molecules or biomolecules, to the internucleotide phosphate during automated synthesis. google.com For instance, a "reverse amidite" protocol has been developed for functionalizing glass supports with oligonucleotides via a hexaethylene glycol (HEG) linker, achieving high surface loading for biosensor applications. nih.gov

Cyclic Phosphorylating Reagents : A novel cyclic triphosphorylating reagent (c-PyPA) based on this compound chemistry has been developed for the efficient, high-yield synthesis of nucleoside triphosphates and their analogs without the need for protecting groups. uni-freiburg.deuni-freiburg.de

The synthesis of these analogs is often a complex, multi-step process, but their unique properties are crucial for advancing fields like antisense technology, RNA interference, and aptamer development. nih.govhuarenscience.com

Addressing Scalability Limitations and High-Throughput Production

The foundational this compound chemistry, while the gold standard for oligonucleotide synthesis for decades, faces inherent challenges regarding scalability and throughput. aragen.comcellculturedish.comtwistbioscience.com Traditional solid-phase oligonucleotide synthesis (SPOS) is effective for producing high-quality oligonucleotides but is hampered by significant reagent consumption and limitations in scaling up production to the quantities required for therapeutic applications. nih.govnih.govwalther-group.com These limitations have spurred innovation in both improving existing methods and developing new technologies to meet the increasing demand for synthetic nucleic acids in research, diagnostics, and medicine. cellculturedish.combusinesswire.com

A primary challenge in scaling up SPOS is the physical handling of the solid support, typically Controlled Pore Glass (CPG). cellculturedish.com As the scale of synthesis increases from micromoles to moles, factors such as column diameter and bed height must be carefully managed. cellculturedish.com This often requires a shift from a simple "scale-up" (increasing volume in the same system) to a "scale-out" approach (using multiple larger columns), which introduces complexities in process control and consistency. cellculturedish.com Furthermore, the stepwise nature of the synthesis, involving multiple cycles of deprotection, coupling, capping, and oxidation, leads to an accumulation of potential errors and a decrease in yield as the oligonucleotide length increases. twistbioscience.comcamenabio.com

To overcome these hurdles, significant advancements have been made in high-throughput production. Automated synthesis platforms have revolutionized the field, enabling the simultaneous generation of hundreds or even thousands of different oligonucleotides. axispharm.comnih.gov These systems miniaturize the reaction volumes, leading to more efficient reagent use and faster production times. axispharm.com Technologies like microarray-based synthesis, using techniques such as photolithography or inkjet printing, allow for the parallel synthesis of vast numbers of unique sequences on a single chip, catering to applications like CRISPR library construction. rsc.orgsynbio-tech.com For instance, some platforms can synthesize up to 890,000 individual oligonucleotide sequences in one run. synbio-tech.com

Another approach to address scalability is liquid-phase oligonucleotide synthesis (LPOS), which utilizes soluble polymer supports. nih.govnih.gov LPOS offers the potential for unlimited scalability and requires a smaller excess of reagents compared to SPOS. nih.gov However, traditional LPOS methods have been hindered by the need for multiple reaction and precipitation steps for each nucleotide addition. nih.govnih.govwalther-group.com Recent innovations have led to the development of one-pot liquid-phase techniques that streamline the process to a single precipitation step per cycle, significantly improving efficiency and enabling multi-gram scale synthesis of oligonucleotides. nih.govnih.govwalther-group.com

The table below summarizes key challenges and innovations in scaling this compound-based synthesis.

Challenge Description Innovation/Solution
High Reagent Consumption Solid-phase synthesis requires a large excess of expensive reagents, making large-scale production costly. nih.govnih.govMiniaturization in high-throughput systems reduces reagent volumes. axispharm.com Liquid-phase synthesis requires a smaller reagent excess. nih.gov
Limited Oligonucleotide Length The cumulative yield decreases with each synthesis cycle, practically limiting the length of high-purity oligonucleotides to around 200 bases. twistbioscience.comcamenabio.comEnzymatic synthesis approaches are being integrated to produce longer, more accurate sequences. dnascript.com
Process Complexity in Scale-Up Translating benchtop synthesis protocols to large-scale manufacturing is not straightforward and requires significant process optimization. cellculturedish.comAdvanced automation software with simulation modes helps in developing and transferring methods for larger-scale platforms. cellculturedish.com
Throughput for Diverse Sequences Research applications like gene library construction require the synthesis of thousands to millions of unique sequences simultaneously.Microarray-based synthesis technologies (e.g., inkjet, photolithography) enable massive parallel synthesis on a single chip. rsc.orgsynbio-tech.com
Labor-Intensive Purification Each synthesis requires purification to remove failed sequences and impurities, which becomes a bottleneck at large scales.One-pot liquid-phase synthesis simplifies the process by reducing the number of precipitation and filtration steps. nih.govnih.gov

These ongoing developments in high-throughput and scalable synthesis are critical for expanding the applications of synthetic oligonucleotides from the laboratory to clinical and industrial settings.

Emerging Applications and Unexplored Frontiers in this compound Research

This compound chemistry continues to be the cornerstone of nucleic acid synthesis, enabling a constant expansion of applications beyond its traditional use in creating primers and probes for PCR. businesswire.comaxispharm.comhuarenscience.com The versatility of this compound building blocks allows for the creation of novel nucleic acid structures with tailored properties, opening up new frontiers in therapeutics, diagnostics, and materials science. huarenscience.comrsc.org

A major area of innovation lies in the development and incorporation of modified nucleoside phosphoramidites to bestow novel functionalities upon synthetic oligonucleotides. univ-tlse3.fr These modifications can enhance therapeutic efficacy, improve diagnostic sensitivity, or create new structural possibilities.

One key focus is on modifications to the ribose sugar, particularly at the 2'-position, to increase the stability of oligonucleotides against nuclease degradation and improve their binding affinity to target sequences. Examples include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F) modifications. frontiersin.org These modifications are crucial for the development of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) for therapeutic use. nih.gov For instance, 2'-MOE modified oligonucleotides exhibit enhanced nuclease resistance and lower toxicity, making them well-suited for in vivo applications.

Researchers are also designing phosphoramidites that introduce specific functional groups, such as amines or thiols, at defined positions within a nucleic acid sequence. For example, phosphoramidites with a 2'-(2-aminoethoxy)-2'-deoxy substitution introduce a primary amino group that can be used for subsequent conjugation reactions. Similarly, phosphoramidites can be designed to carry functionalities like fluorescent tags, biotin (B1667282), or other labels for use in molecular diagnostics and research. axispharm.com

Furthermore, "convertible phosphoramidites" offer a powerful strategy for introducing a wide array of chemical diversity. univ-tlse3.fr These building blocks are incorporated into the oligonucleotide and then, post-synthesis, are converted into the desired functional group through a chemical reaction, such as click chemistry. univ-tlse3.fr This allows for the creation of complex, multi-functionalized nucleic acid libraries. univ-tlse3.fr FDA scientists have developed a 2'-O-aminooxymethyl ribonucleoside this compound that can be modified with any aldehyde or ketone-containing functional group, including fluorescent labels, affinity ligands, and carbohydrates. fda.govfda.gov

The table below highlights some examples of phosphoramidites with expanded functionalities.

Modification Type Example this compound Functionality/Application Reference
Enhanced Stability 2'-O-methoxy-ethyl (MOE) this compoundIncreased nuclease resistance, enhanced hybridization affinity, lower toxicity for antisense and siRNA therapeutics.
Nuclease Resistance/Binding 2'-Fluoro this compoundEnhanced thermal stability of dsRNA, nuclease resistance, used in siRNA for gene targeting.
Backbone Modification N3'→P5' Phosphoramidate (B1195095)Improved nuclease resistance and enhanced duplex thermal stability. Used in antisense and antigene strategies. beilstein-journals.org
Site-Specific Functionalization 2'-(2-aminoethoxy)-2'-deoxy this compoundIntroduces a primary amine for post-synthesis conjugation of probes, labels, or other molecules.
Reversible Functionalization 2'-O-aminooxymethyl ribonucleosideAllows attachment of various functional groups (aldehydes, ketones) which can be reversible, for drug delivery and diagnostics. fda.govfda.gov
Fluorogenic Detection 5'-bromopentenyl this compoundPost-synthesis conversion to an amino alkyl function for attaching fluorescent reporters. univ-tlse3.fr

These advancements are pushing the boundaries of what can be achieved with synthetic nucleic acids, enabling the fine-tuning of their properties for an ever-expanding range of sophisticated applications. univ-tlse3.fr

While this compound chemistry is highly optimized, it faces limitations in producing very long DNA sequences (over ~200 bases) and involves the use of hazardous chemicals. dnascript.comresearchgate.net Enzymatic DNA synthesis (EDS) has emerged as a promising alternative, offering the potential for cleaner, faster synthesis of longer DNA strands with high fidelity. dnascript.comresearchgate.net The future of DNA synthesis likely involves a synergistic integration of both chemical and enzymatic methods. synbiobeta.com

EDS typically uses a template-independent DNA polymerase, like Terminal deoxynucleotidyl Transferase (TdT), and reversibly terminated nucleotides to add bases one at a time. dnascript.com This process occurs in an aqueous environment, avoiding the harsh organic solvents used in this compound chemistry. researchgate.net Companies are developing benchtop EDS instruments that are competitive with traditional chemical methods for certain applications. researchgate.net

The integration of these two technologies can take several forms. For instance, this compound synthesis can be used to create the initial short primers or building blocks, which are then elongated using enzymatic methods to construct large genes or complex DNA constructs. dnascript.com This hybrid approach leverages the high throughput of microarray-based this compound synthesis for creating oligo pools, which are then assembled into larger fragments using techniques like Polymerase Cycling Assembly (PCA). dnascript.com

Moreover, some innovative approaches re-engineer the this compound chemistry itself to be more compatible with biological systems. For example, one company has developed a method that uses thermal control for deprotection reactions instead of acidic control, making the process gentler and enabling its use on a silicon chip platform that can also accommodate enzymatic synthesis. evonetix.com This allows for a smooth transition and integration between the two synthesis modalities on the same platform. evonetix.com

The key advantages of integrating enzymatic approaches include:

Synthesis of Longer DNA: Enzymatic methods have shown the potential to synthesize oligonucleotides of 1000 bases or longer, far exceeding the practical limits of this compound chemistry. synbiobeta.com

Reduced Chemical Waste: EDS is a more environmentally friendly "green chemistry" approach, as it avoids the use of toxic organic solvents and reagents. researchgate.nethuarenscience.com

Higher Fidelity: Engineered polymerases and reversible terminators can achieve coupling efficiencies exceeding 99.7%, potentially leading to fewer errors in long sequences. synbiobeta.com

This convergence of chemical and enzymatic synthesis promises to overcome many of the current bottlenecks in DNA writing, accelerating research in synthetic biology, gene therapy, and data storage. dnascript.comresearchgate.net

A significant challenge for oligonucleotide-based therapeutics is their efficient delivery into target cells and tissues. fda.govmdpi.com To address this, researchers are using this compound chemistry to create novel oligonucleotide conjugates, covalently linking the nucleic acid to molecules that can improve its pharmacokinetic properties, cellular uptake, and biological activity. mdpi.comspirochem.com

Lipid Conjugates: Lipids, including cholesterol, fatty acids, and tocopherol (vitamin E), are widely used as conjugation partners. mdpi.comspirochem.com These hydrophobic moieties can facilitate self-assembly into nanoparticles, improve circulation half-life, and enhance passage through cell membranes without the need for transfection agents. mdpi.com Novel lipid phosphoramidites are being developed to introduce these functionalities. For example, conjugates containing long-chain sulfonyl phosphoramidate groups have been shown to have low cytotoxicity and can be taken up by cells in a carrier-free manner. mdpi.com

Peptide Conjugates: Peptides offer a vast chemical diversity and can be designed to act as cell-penetrating peptides (CPPs) or as targeting ligands for specific cell surface receptors. rsc.orgfrontiersin.org Peptide-oligonucleotide conjugates (POCs) are synthesized using strategies that often involve this compound building blocks functionalized for subsequent coupling to a peptide. rsc.org For instance, an oligonucleotide can be synthesized with a terminal amino or thiol group, which is then reacted with a maleimide-functionalized peptide to form a stable conjugate. frontiersin.org These POCs have shown promise in enhancing the penetration of oligonucleotides into bacterial cells and are being explored for interfacing with and controlling the behavior of mammalian cells. rsc.orgfrontiersin.org

Small Molecule and Other Conjugates: Beyond lipids and peptides, this compound chemistry enables conjugation to a wide range of other molecules.

GalNAc: Tri-antennary N-acetylgalactosamine (GalNAc) conjugates have been highly successful for targeted delivery of siRNAs to hepatocytes in the liver, as seen in approved drugs like inclisiran. nih.gov

Adamantane (B196018): A novel adamantane-based this compound has been developed for automated oligonucleotide functionalization. acs.org The hydrophobic adamantane group can alter the polarity of the oligonucleotide and facilitate self-assembly with cyclodextrin, offering a platform for targeted protein regulation. acs.org

Linkers for Bioorthogonal Chemistry: Phosphoramidites containing linkers for "click chemistry" reactions (e.g., azide-alkyne cycloaddition) or thiol-ene reactions provide a versatile platform for attaching virtually any molecule of interest post-synthesis. spirochem.comnih.gov

The development of these novel conjugates is a critical research frontier, transforming oligonucleotides from simple biological tools into sophisticated, multi-functional therapeutic agents and nanomaterials. rsc.orgspirochem.com

Q & A

Q. What is the role of phosphoramidites in oligonucleotide synthesis, and how does their chemical structure influence coupling efficiency?

Phosphoramidites are nucleotide derivatives activated for solid-phase synthesis. Their structure includes a reactive trivalent phosphorus atom, enabling sequential coupling to a growing oligonucleotide chain. The 5'-OH group is protected by a dimethoxytrityl (DMT) group, while the 3'-phosphite is activated for nucleophilic attack. Coupling efficiency depends on the steric hindrance of protecting groups (e.g., benzoyl for adenine, isobutyryl for guanine) and solvent polarity. Acetonitrile (MeCN) is preferred over tetrahydrofuran (THF) due to higher coupling rates and reduced side reactions .

Q. What purification methods are critical for removing truncated sequences or byproducts in phosphoramidite-based oligonucleotide synthesis?

Reverse-phase HPLC is essential for separating full-length oligonucleotides from failure sequences. Key steps include:

  • Deprotection : Use ammonium hydroxide to cleave base-labile protecting groups.
  • Desalting : Remove salts and small molecules via size-exclusion chromatography.
  • HPLC parameters : Utilize C18 columns with gradients of acetonitrile/water (0.1 M triethylammonium acetate buffer) to resolve products by hydrophobicity .

Q. How do oxidation and capping steps minimize deletion errors during this compound synthesis?

  • Oxidation : Converts the phosphite triester intermediate to a stable phosphate triester using iodine/water/pyridine.
  • Capping : Acetic anhydride and 1-methylimidazole block unreacted 5'-OH groups, preventing further elongation of failure sequences. These steps reduce truncated sequences by >95% when optimized .

Advanced Research Questions

Q. How can solvent-induced peroxide formation degrade phosphoramidites, and what mitigation strategies are effective?

Ethers like THF accumulate peroxides over time, oxidizing phosphoramidites and reducing coupling efficiency. For example, THF peroxide decreases this compound purity by 15–20% within 24 hours, leading to shortmer accumulation. Solutions :

  • Use fresh, inhibitor-stabilized THF or replace with MeCN.
  • Test solvents for peroxides using potassium iodide/starch strips before synthesis.
  • Add antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/v .

Q. What analytical techniques resolve contradictions in this compound reactivity data across literature studies?

Discrepancies arise from variations in solvent purity, activator choice (e.g., tetrazole vs. 5-ethylthio-1H-tetrazole), and humidity control. A standardized protocol includes:

  • Kinetic analysis : Measure coupling rates via UV monitoring of DMT cleavage.
  • Mass spectrometry : Verify this compound integrity pre- and post-synthesis.
  • Controlled environment : Use anhydrous solvents (<10 ppm H₂O) and argon-purged reaction chambers .

Q. How do fluorophore-labeled phosphoramidites (e.g., R6G or Yakima Yellow) impact probe specificity and background noise in fluorescence-based assays?

Fluorophores like R6G (λₑₓ = 518 nm, λₑₘ = 542 nm) require precise positioning to avoid steric interference. For example:

  • Eclipse probes : Place quenchers (e.g., MGB) at the 3'-end and fluorophores at the 5'-end to minimize background.
  • Purification : HPLC removes unincorporated dyes, reducing false signals by 90% .

Methodological Recommendations

  • Synthetic Optimization : Pre-dry phosphoramidites and solvents over 3Å molecular sieves for 16 hours to minimize hydrolysis .
  • Quality Control : Use MALDI-TOF MS to confirm oligonucleotide mass and UV-Vis spectroscopy to quantify dye incorporation .
  • Troubleshooting : If coupling efficiency drops below 90%, replace tetrazole activators and verify solvent peroxide levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.